Product packaging for Cystine hydrochloride monohydrate(Cat. No.:)

Cystine hydrochloride monohydrate

Cat. No.: B8022870
M. Wt: 294.8 g/mol
InChI Key: QJNZULMKATYHDA-RGVONZFCSA-N
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Description

Significance in Chemical and Biochemical Disciplines

The importance of cystine hydrochloride monohydrate stems from the fundamental roles of cysteine and cystine in biology and chemistry. Cysteine's thiol group is highly reactive and participates in the formation of disulfide bonds, which are crucial for the tertiary and quaternary structures of proteins. himedialabs.comsigmaaldrich.com These disulfide bridges provide stability to protein structures. sigmaaldrich.comnih.gov

In biochemical research, the compound is utilized in studies related to protein folding, redox biology, and as a component in cell culture media to support cell growth and viability. sigmaaldrich.comnih.gov Its role as a precursor to glutathione (B108866), a major cellular antioxidant, further underscores its biochemical significance. himedialabs.comsigmaaldrich.com Chemically, it serves as a precursor in various synthetic pathways. thermofisher.com

Historical Context of Academic Inquiry into Amino Acid Hydrochlorides

The study of amino acids and their derivatives has been a cornerstone of biochemistry since the 19th century. The conversion of amino acids into their hydrochloride salts was an early and practical development to improve their stability and solubility, facilitating easier handling and application in experimental settings. This is particularly relevant for amino acids like cystine, which has low aqueous solubility. The development of methods to produce L-cysteine hydrochloride monohydrate, such as through the electrolysis of L-cystine, has been a subject of chemical process research. google.com

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound is diverse. In materials science, there is interest in the growth and characterization of single crystals of L-cysteine hydrochloride monohydrate for their nonlinear optical (NLO) properties. researchgate.netresearchgate.net These studies explore its crystal structure and physical properties, which are essential for developing new optical materials. researchgate.net

In the field of protein chemistry, research continues to explore the role of disulfide bonds in protein folding and stability. nih.govrsc.org Cysteine-based compounds are being developed as modulators to trap folding intermediates and misfolded protein forms, providing insights into folding mechanisms and disease-related protein misfolding. nih.govrsc.org Furthermore, its application in cell culture remains a vital area, with ongoing efforts to optimize media formulations for the production of therapeutic proteins and for culturing various cell types, including yeast and mammalian cells. albertbio.comcymitquimica.comscientificlabs.co.uk

Chemical and Physical Properties

The distinct properties of L-cystine dihydrochloride (B599025), a related compound, are detailed below, providing a reference for its chemical behavior and characteristics.

Table 1: Physicochemical Properties of L-Cystine Dihydrochloride

Property Value
Molecular Formula C₆H₁₄Cl₂N₂O₄S₂ cymitquimica.com
Molecular Weight 313.21 g/mol cymitquimica.com
Appearance White to pale cream or pale yellow crystalline powder cymitquimica.com
Melting Point ≥211.36 °C sigmaaldrich.com
Solubility Soluble in water and 0.5 M HCl (50 mg/mL) chemicalbook.com

Data sourced from multiple chemical suppliers and databases. cymitquimica.comsigmaaldrich.comchemicalbook.com

Research Findings and Applications

Disulfide Bond Research and Protein Folding

The formation and cleavage of disulfide bonds are central to protein structure and function. nih.gov L-cystine and its derivatives are instrumental in studying these processes. researchgate.net Research has shown that the redox environment, influenced by the ratio of reduced to oxidized thiols, dictates the formation of native disulfide bonds and the correct folding of proteins. nih.gov Cysteine-containing dipeptides have been developed as tools to modulate protein folding, allowing researchers to trap and study non-native or misfolded protein isomers. nih.gov The intrinsic reversibility of disulfide bonds is a key feature exploited in these studies. rsc.org

Precursor in Chemical Synthesis

L-cysteine hydrochloride monohydrate serves as a versatile starting material in organic synthesis. thermofisher.com Its reactive thiol group can be protected and then deprotected, a common strategy in peptide synthesis. orgsyn.org For example, it is a key reactant in the preparation of S-acetamidomethyl-L-cysteine hydrochloride, a protected form of cysteine used in peptide synthesis. orgsyn.org This highlights its utility in creating complex molecules with specific biological functions.

Cell Culture Supplement

As a crucial nutrient, L-cysteine is a standard component of many cell culture media. himedialabs.comalbertbio.com Its hydrochloride form is often used due to its enhanced stability and solubility. mdpi.com It serves as a source of sulfur and is essential for the synthesis of proteins and other vital molecules like glutathione. himedialabs.comchemicalbook.com It is used in media for culturing a wide range of organisms, from yeast to mammalian cells, for research and for the commercial production of therapeutic proteins and monoclonal antibodies. albertbio.comcymitquimica.comscientificlabs.co.uk

Crystallographic Studies

The crystal structure of L-cysteine hydrochloride monohydrate has been a subject of detailed investigation. Single crystal X-ray diffraction studies have revealed that it crystallizes in the orthorhombic system with the space group P212121. researchgate.netsigmaaldrich.com These studies are fundamental for understanding the material's physical properties, including its nonlinear optical (NLO) behavior. researchgate.net The growth of large, high-quality single crystals is an active area of research for potential applications in optical devices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2O5S2 B8022870 Cystine hydrochloride monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2.ClH.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H;1H2/t3-,4-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNZULMKATYHDA-RGVONZFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Crystal Growth Methodologies for Crystalline Systems

Conventional Solution Growth Techniques

Conventional solution growth techniques are widely employed for the crystallization of L-cystine hydrochloride monohydrate due to their simplicity and effectiveness. These methods rely on creating a supersaturated solution from which the crystalline solid can precipitate under controlled conditions.

The slow evaporation solution technique is a common method for growing single crystals of L-cystine hydrochloride monohydrate. The process begins with the preparation of a saturated solution by dissolving high-purity L-cystine hydrochloride monohydrate in a suitable solvent, typically Millipore water. To ensure homogeneity, the solution is stirred for several hours at a slightly elevated temperature, for instance, 37°C.

Following the dissolution and stirring, the solution is filtered to remove any particulate impurities. A Whatman filter paper is typically used for this purpose. The filtered, saturated solution is then transferred to a beaker, which is covered, often with a perforated material like a thick filter paper, to allow for slow and controlled evaporation of the solvent at a constant temperature. This slow rate of evaporation is critical to prevent rapid, uncontrolled crystallization which can lead to smaller, lower-quality crystals. Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of crystals. Using this methodology, good-quality single crystals with dimensions such as 23 mm × 14 mm × 7 mm have been successfully harvested after a period of approximately 25 days. nih.gov

Purification of the synthesized L-cystine hydrochloride monohydrate is essential to obtain high-quality crystals with minimal defects. Recrystallization is the primary method used for this purpose. The material is often subjected to repeated recrystallization processes, sometimes as many as three times, to enhance its purity before the final crystal growth is initiated. nih.gov

The general protocol involves dissolving the synthesized salt in a solvent like double-distilled water to create a saturated solution. By carefully controlling parameters such as temperature and pH, impurities can be selectively removed. For instance, one purification process involves adding hydrochloric acid to a solution to crystallize L-cystine and inorganic salts at a temperature of at least 20°C, which are then removed by filtration. asianpubs.orgresearchgate.net Subsequently, the remaining solution is cooled to 10°C or lower to crystallize the purer L-cysteine hydrochloride monohydrate. asianpubs.org Purity levels of over 98% can be achieved through meticulous control of crystallization conditions and the use of fractionated crystallization. google.com After purification, the material is ready for the growth of large single crystals.

Unidirectional Crystal Growth Approaches

To overcome the limitations of conventional methods and to grow larger, higher-quality bulk crystals, unidirectional crystal growth techniques are employed. These methods provide better control over the growth process, resulting in crystals with improved crystalline perfection.

The Sankaranarayanan–Ramasamy (SR) method is a specialized solution growth technique designed for growing large, high-quality single crystals with a specific orientation. This method involves growth in a container, such as a glass ampoule, where only one direction of growth is permitted. A seed crystal of L-cystine hydrochloride monohydrate is carefully selected and placed at the bottom of the growth vessel. The supersaturated solution is then added, and the top of the vessel is sealed.

The main advantage of the SR method is that it facilitates growth along a single plane, leading to a bulk, cylindrical crystal with a large diameter and length. researchgate.net This technique has been successfully used for the first time to grow a bulk single crystal of L-cystine hydrochloride monohydrate with impressive dimensions of approximately 60 mm in length and 20 mm in diameter. google.com The unidirectional nature of the growth minimizes thermal stresses and avoids microbial contamination, contributing to the high quality of the resulting crystal. researchgate.net

The choice of growth methodology has a direct and significant impact on the final dimensions of the L-cystine hydrochloride monohydrate crystals. Unidirectional methods consistently yield larger and more uniform crystals compared to conventional slow evaporation techniques.

Growth MethodDopantCrystal DimensionsGrowth Period
Slow EvaporationNone23 mm × 14 mm × 7 mm25 days
Slow EvaporationNone16 mm × 14 mm × 5 mmNot Specified
Sankaranarayanan–Ramasamy (SR)None~60 mm (length) × 20 mm (diameter)Not Specified
Unidirectional MethodCadmium (Cd²⁺)32 mm (length) × 6 mm (diameter)Not Specified
Unidirectional MethodZinc (Zn²⁺)45 mm (length) × 15 mm (diameter)15 days

As the data indicates, the SR method and other unidirectional approaches are capable of producing substantially larger bulk crystals. For instance, a Zn²⁺-doped crystal grown by a unidirectional method reached a length of 45 mm in just 15 days, demonstrating a maximum growth rate of 3 mm per day. researchgate.net In contrast, crystals grown by slow evaporation are typically smaller and have a less regular morphology. The superior size and quality of crystals from unidirectional methods make them more suitable for applications requiring large, defect-free specimens.

Influence of Doping Agents on Crystal Growth Kinetics and Morphology

The introduction of specific impurities, or doping agents, into the crystal lattice of L-cystine hydrochloride monohydrate can significantly alter its growth kinetics, morphology, and physical properties. Research has shown that transition metal ions, such as cadmium (Cd²⁺) and zinc (Zn²⁺), can be incorporated into the crystal structure.

Studies on cadmium-doped L-cysteine hydrochloride monohydrate have shown that crystals can be grown using both conventional and unidirectional techniques. nih.gov The presence of the Cd²⁺ ion influences the crystal's properties, and FTIR studies indicate that the ion coordinates with the host molecule through the sulfur ligand. nih.gov Similarly, Zn²⁺-doped L-cystine hydrochloride monohydrate crystals have been successfully grown. researchgate.net

The doping process can affect the crystalline perfection. High-resolution X-ray diffraction (HRXRD) studies have revealed that crystals grown by unidirectional methods, both doped and undoped, exhibit higher crystalline perfection compared to those grown by conventional techniques. nih.govresearchgate.net The incorporation of these dopants not only modifies the growth dynamics but also enhances certain properties, such as the nonlinear optical (NLO) efficiency of the crystal. nih.govresearchgate.net For example, Cd²⁺-doped crystals exhibited an NLO efficiency 1.35 times that of the standard reference material KDP. nih.gov

Divalent Metal Ion Incorporation (e.g., Zn²⁺, Cd²⁺)

The incorporation of divalent metal ions, such as zinc (Zn²⁺) and cadmium (Cd²⁺), into the crystal lattice of L-cysteine hydrochloride monohydrate has been a subject of study to modify its physical and optical properties. Research indicates that these metal ions can be successfully introduced into the crystal structure during the growth process.

Studies on zinc-doped L-cysteine hydrochloride monohydrate crystals reveal that the Zn²⁺ ion coordinates with the sulfur-containing functional groups of the cysteine molecule. researchgate.net Specifically, Fourier Transform Infrared (FT-IR) spectroscopy analysis suggests that the S-H (sulfhydryl) and C-S functional groups are involved in the coordination of zinc through the sulfur ligand. researchgate.net The primary functional groups responsible for coordinating with Zn²⁺ in amino acids are often polar groups with nitrogen and oxygen, but the sulfhydryl group of cysteine also serves as a key coordination site. mdpi.com

Similarly, cadmium (Cd²⁺) ions have been successfully doped into L-cysteine hydrochloride monohydrate crystals. nih.gov Analysis of these doped crystals indicates that the Cd²⁺ ion is coordinated to the L-cysteine hydrochloride monohydrate molecule via the sulfur ligand. nih.gov The incorporation of these divalent metal ions induces minor structural variations in the crystal lattice, which can be detected through techniques like High-Resolution X-ray Diffraction (HRXRD). researchgate.net

Effects of Dopant Concentration on Growth Dynamics

The concentration of dopants like Zn²⁺ and Cd²⁺ plays a crucial role in the growth dynamics and resulting properties of L-cysteine hydrochloride monohydrate crystals. Generally, in crystal doping, an increase in dopant concentration can lead to a decrease in the crystallinity and crystallite size of the host material. nih.gov This phenomenon is often attributed to lattice distortion and strain induced by the incorporation of foreign ions into the crystal lattice, which alters the lattice's periodicity and symmetry. nih.gov A higher concentration of dopants can also create a greater number of nucleation centers, which may result in a reduction in the final crystallite size. researchgate.net

In the specific case of cadmium-doped L-cysteine hydrochloride monohydrate, the incorporation of Cd²⁺ has been shown to enhance certain nonlinear optical (NLO) properties. The second-harmonic generation (SHG) efficiency of cadmium-doped crystals was found to be 1.35 times that of the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov This indicates that the presence and concentration of the dopant can be tailored to improve specific material characteristics. The unidirectional growth method for cadmium-doped crystals has been noted to produce crystals with high crystalline perfection. nih.gov

The table below summarizes the observed effects of divalent metal ion doping on L-cysteine hydrochloride monohydrate crystals.

Table 1: Effects of Divalent Metal Ion Doping
Dopant Ion Coordination Site Observed Effects Reference
Zinc (Zn²⁺) S-H and C-S groups (via S-ligand) Induces minor structural variations. researchgate.net
Cadmium (Cd²⁺) S-ligand Enhances Second-Harmonic Generation (SHG) efficiency to 1.35 times that of KDP. nih.gov

Chemical Synthesis Pathways for Monohydrate Formation

Acidification Reactions and Hydration Processes

A primary chemical pathway for the formation and crystallization of L-cysteine hydrochloride monohydrate involves acidification and hydration processes. This method typically starts with L-cystine, the oxidized dimer form of cysteine. The L-cystine is dissolved in an acidic medium, most commonly hydrochloric acid (HCl), to facilitate its subsequent reduction. google.comorgsyn.org

The process involves dissolving L-cystine in dilute hydrochloric acid to create a catholyte for electrolysis. google.com Following the reduction to L-cysteine, the resulting solution is concentrated, often under vacuum, which promotes crystallization. google.comgoogle.com As the solution becomes supersaturated, L-cysteine hydrochloride monohydrate precipitates out. The crystals are then separated from the mother liquor via centrifugation or filtration and subsequently dried. google.comgoogle.com

This acidification process is also critical when isolating the compound from biologically-derived sources. For instance, L-cysteine hydrochloride hydrate crystals can be prepared from a natural L-cysteine fermentation broth by adding hydrochloric acid to adjust the pH, followed by concentration and crystallization steps. justia.com The addition of hydrochloric acid to a solution containing L-cysteine to achieve a pH between 1.0 and 2.5 is a standard method to ensure the stability of the compound and prepare it in its hydrochloride salt form. uspharmacist.com

Electrochemical Methods in Preparative Synthesis

Electrochemical reduction has become a dominant method for the industrial synthesis of L-cysteine and its derivatives, offering advantages such as low cost, high yield, pure products, and reduced pollution compared to chemical reduction methods. google.comtaylorfrancis.com The process typically involves the cathodic cleavage of L-cystine to L-cysteine. core.ac.uk

This electrosynthesis is carried out in an electrolytic cell, where a solution of L-cystine in hydrochloric acid serves as the catholyte. google.comgoogle.com Metallic cathodes with high hydrogen overpotential, such as zinc, tin, or lead, are commonly used for the reduction. core.ac.uk During electrolysis, a controlled voltage and current density are applied to reduce the disulfide bonds in L-cystine, yielding L-cysteine. google.com The endpoint of the electrolysis can be accurately determined by monitoring the potential in the cathode chamber. google.com

After the electrochemical reduction is complete, the resulting L-cysteine hydrochloride solution undergoes further processing, including decolorization, filtration, vacuum concentration to induce crystallization, and finally, separation and drying to obtain the pure L-cysteine hydrochloride monohydrate product. google.comgoogle.com

Table 2: Electrochemical Synthesis Parameters

Parameter Description Reference
Starting Material L-cystine google.comgoogle.com
Electrolyte Dilute Hydrochloric Acid (HCl) google.comgoogle.com
Cathode Materials Metallic cathodes with high hydrogen overpotential (e.g., Zn, Sn, Pb). core.ac.uk
Process Control Controlled voltage and current density; potential monitoring to determine the endpoint. google.com
Post-Processing Decolorization, filtration, vacuum concentration, crystallization, and drying. google.comgoogle.com

Biologically-Derived Production Methods via Fermentation

Fermentation has emerged as an attractive and sustainable alternative to traditional methods like protein hydrolysis for the production of L-cysteine. mdpi.comnih.gov This biotechnological approach utilizes microbial cell factories to convert renewable feedstocks, such as glucose, into L-cysteine. mdpi.comresearchgate.net The development of metabolically engineered microorganisms has been pivotal in establishing efficient fermentation processes. encyclopedia.pub

Key strategies for improving L-cysteine production in microbial hosts include enhancing the biosynthetic pathways, weakening the degradation pathways, and exploiting export systems to overcome the product's toxicity to the cells. mdpi.comnih.gov For example, engineering the expression of a feedback-inhibition-insensitive version of the enzyme serine O-acetyltransferase (SAT) is a crucial adjustment to enhance biosynthesis. mdpi.comnih.gov

Microbial Strains for L-Cysteine Hydrochloride Monohydrate Production

Several microbial strains have been successfully engineered for the fermentative production of L-cysteine, which is then recovered as L-cysteine hydrochloride monohydrate. Escherichia coli and Corynebacterium glutamicum are among the most important industrial microorganisms used for this purpose due to their well-understood genetics and established fermentation technologies. encyclopedia.pub

Specific strains of Escherichia coli K12 have been developed and are used commercially for the production of L-cysteine hydrochloride monohydrate. These include non-genetically modified strains such as E. coli KCCM 80109 and KCCM 80197, as well as genetically modified strains like E. coli KCCM 80180 and KCCM 80181. nih.goveuropa.eueuropa.eu Other microorganisms like Pantoea ananatis and Pseudomonas sp. have also been engineered and utilized as production hosts. mdpi.comnih.gov

Table 3: Microbial Strains for L-Cysteine Fermentation

Microbial Strain Type Key Engineering Aspects Reference
Escherichia coli Bacterium Overexpression of feedback-insensitive enzymes, weakening of degradation pathways, enhancement of export systems. mdpi.comnih.gov
***E. coli* KCCM 80109** Bacterium (non-GM) Used for commercial fermentation production. nih.goveuropa.eu
***E. coli* KCCM 80197** Bacterium (non-GM) Used for commercial fermentation production. nih.goveuropa.eu
***E. coli* KCCM 80180** Bacterium (GM) Used for commercial fermentation production. europa.eu
***E. coli* KCCM 80181** Bacterium (GM) Used for commercial fermentation production. europa.eu
Corynebacterium glutamicum Bacterium An important industrial microorganism for amino acid production. mdpi.comencyclopedia.pub
Pantoea ananatis Bacterium A promising host for amino acid fermentation. mdpi.comnih.gov
Pseudomonas sp. Bacterium Investigated as a production host. mdpi.com

Fermentation Process Optimization for High Purity

The industrial synthesis of high-purity L-cysteine hydrochloride monohydrate predominantly relies on microbial fermentation, a process that offers a sustainable alternative to traditional methods like protein hydrolysis. nih.govwacker.com The core of this methodology is the fermentative production of L-cysteine, the essential precursor amino acid, which is subsequently purified and crystallized. wacker.comwacker.com Optimizing this fermentation process is critical for maximizing yield, ensuring high purity, and achieving economic viability. The primary microorganisms engineered for this purpose are Escherichia coli and Corynebacterium glutamicum, chosen for their well-understood genetics and established use in industrial amino acid production. mdpi.comnih.gov

The optimization of L-cysteine production is a multifaceted endeavor centered on sophisticated metabolic engineering strategies. These strategies are designed to reprogram the microorganism's cellular machinery to channel metabolic resources towards L-cysteine synthesis while mitigating issues of product toxicity and pathway degradation. mdpi.comnih.gov The key pillars of this optimization include enhancing the biosynthetic pathway, weakening degradative processes, and improving cellular export mechanisms. nih.gov

Metabolic Engineering for Enhanced Biosynthesis:

A primary strategy involves overcoming the natural feedback inhibition mechanisms that regulate L-cysteine production. The enzyme serine O-acetyltransferase (SAT), encoded by the cysE gene, is a critical rate-limiting step in the biosynthesis pathway and is naturally inhibited by L-cysteine. nih.gov To circumvent this, researchers introduce mutated versions of the cysE gene that encode for feedback-insensitive SAT enzymes. nih.govnih.gov This modification allows for the continuous synthesis of O-acetyl-L-serine, a direct precursor to L-cysteine, even when L-cysteine concentrations are high. acs.org

Further enhancements include:

Increasing Precursor Availability: The biosynthesis of L-cysteine is dependent on the availability of the precursor L-serine. semanticscholar.org Metabolic engineering efforts focus on overexpressing the genes involved in L-serine production (serA, serB, serC) to boost the supply of this crucial building block. acs.orgresearchgate.net

Optimizing Sulfur Metabolism: The assimilation of sulfur is another vital component. Utilizing energy-efficient sulfur sources like thiosulfate instead of sulfate can enhance production rates by conserving cellular energy molecules such as NADPH. nih.govnih.gov

Cofactor Engineering: Ensuring a sufficient supply of cofactors, like NADPH, which is vital for the reduction steps in the sulfur assimilation pathway, is another key optimization target. nih.gov

Weakening Degradation and Improving Export:

L-cysteine can be toxic to microbial cells at high concentrations and is also subject to degradation by enzymes such as L-cysteine desulfhydrases. nih.govnih.gov To maximize net production, metabolic engineering strategies involve knocking out or deleting the genes that encode these degradative enzymes. nih.govresearchgate.net

Simultaneously, to alleviate intracellular toxicity and facilitate recovery, the export of L-cysteine from the cell is enhanced. This is achieved by overexpressing genes that encode specific L-cysteine exporter proteins, such as YdeD in E. coli, which actively transport the amino acid out of the cell and into the fermentation broth. nih.govmdpi.com

StrategyTargetActionRationale
Enhance Biosynthesis Serine O-acetyltransferase (cysE)Express feedback-insensitive mutantOvercomes rate-limiting step and feedback inhibition by L-cysteine.
L-serine pathway (serA, serB, serC)Overexpress genesIncreases availability of the precursor amino acid L-serine.
Sulfur AssimilationUtilize thiosulfate as sulfur sourceMore energy-efficient pathway, conserving cellular resources (NADPH).
Weaken Degradation L-cysteine desulfhydrasesKnockout/delete genesPrevents the breakdown of the final L-cysteine product.
Improve Export L-cysteine transporters (e.g., YdeD)Overexpress genesReduces intracellular toxicity and facilitates product recovery from the broth.

Downstream Processing for High Purity:

Once the fermentation is complete, the L-cysteine must be recovered from the complex fermentation broth and purified to a high degree before crystallization. wacker.com Due to the high solubility of L-cysteine and the susceptibility of its thiol group to oxidation, direct purification can be challenging. researchgate.net

A common industrial approach involves the following steps:

Cell Separation: The microbial cells are removed from the broth, typically through centrifugation or filtration.

Purification via Ion Exchange: The cell-free broth containing L-cysteine is then subjected to purification, often using ion-exchange chromatography. researchgate.netgoogle.com This process can effectively separate L-cysteine from other amino acids, salts, and impurities. google.com A method may involve using a basic anion exchanger followed by an acidic cation exchanger to achieve high purity. google.com

Crystallization: The purified L-cysteine solution is then prepared for crystallization. Elution with hydrochloric acid yields a purified L-cysteine hydrochloride solution. google.com This solution is concentrated, and L-cysteine hydrochloride monohydrate is crystallized, often by cooling the solution to temperatures between -20°C and 10°C. google.comgoogleapis.com This step is crucial for achieving the final high-purity, stable crystalline product. asianpubs.org The purity of the resulting crystals can exceed 98%. google.comgoogle.com

Research has led to significant improvements in L-cysteine titers through these combined fermentation and process engineering strategies.

OrganismKey Engineering StrategyL-cysteine TiterReference
Corynebacterium glutamicumDeletion of desulfhydrases, overexpression of feedback-insensitive CysE, use of thiosulfate947.9 mg/L nih.gov
Escherichia coliCombinatorial optimization of carbon-sulfur metabolism and cofactor availability12.6 g/L nih.gov
Corynebacterium glutamicumOverexpression of CysE, CysK, and regulator CysR~3.0-fold increase vs control acs.org
Escherichia coliPlasmid-free system, metabolic pathway optimization35.54 g/L researchgate.net

These optimized fermentation processes, coupled with robust downstream purification and crystallization protocols, enable the reliable and sustainable production of high-purity L-cysteine hydrochloride monohydrate for use in the pharmaceutical, food, and cosmetic industries. nih.gov

Advanced Structural Characterization Studies

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the determination of crystal structures. By analyzing the pattern of scattered X-rays that have passed through a crystal, scientists can deduce the arrangement of atoms within it.

Single Crystal X-ray Diffraction for Unit Cell Determination

To precisely determine the fundamental repeating unit of a crystal, known as the unit cell, single crystal X-ray diffraction is employed. This technique involves mounting a small, high-quality single crystal and rotating it in a beam of X-rays.

Analysis of the diffraction data for L-cysteine hydrochloride monohydrate reveals that it crystallizes in the orthorhombic system. asianpubs.orgresearchgate.net This crystal system is characterized by three unequal axes that are all perpendicular to each other. Further detailed analysis identifies the specific space group as P212121. asianpubs.orgresearchgate.netscience.gov The "P" indicates a primitive lattice, and the "21" symbols denote screw axes along the a, b, and c crystallographic axes. This non-centrosymmetric space group is common for chiral molecules like amino acids. science.gov

The dimensions of the unit cell, known as lattice parameters, are critical for a complete structural description. For L-cysteine hydrochloride monohydrate, these parameters have been determined with high precision. One study reports the lattice parameters as a = 19.425 Å, b = 7.115 Å, and c = 5.289 Å, with a unit cell volume of 764.186 ų. asianpubs.org Another study found similar values of a = 19.48 Å, b = 7.12 Å, and c = 5.52 Å. researchgate.net The slight variations can be attributed to different experimental conditions or refinement strategies.

Reported Lattice Parameters for L-Cysteine Hydrochloride Monohydrate
ParameterValue (Reference asianpubs.org)Value (Reference researchgate.net)
a (Å)19.42519.48
b (Å)7.1157.12
c (Å)5.2895.52
Volume (ų)764.186-

An Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram provides a visual representation of the molecule's structure within the crystal, including the thermal motion of the atoms. The ORTEP diagram for L-cysteine hydrochloride monohydrate clearly illustrates the connectivity of the atoms and their spatial arrangement. asianpubs.org It visually confirms the molecular conformation and the presence of the water molecule and chloride ion in the crystal lattice.

Powder X-ray Diffraction for Phase Confirmation and Polycrystalline Analysis

While single crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable and more accessible technique for confirming the crystalline phase and analyzing polycrystalline samples. researchgate.netscielo.br In this method, a finely ground powder of the material is exposed to X-rays, and the resulting diffraction pattern is a fingerprint of the crystalline phase. The indexed powder XRD patterns for L-cysteine hydrochloride monohydrate confirm the orthorhombic crystal system determined from single crystal analysis. researchgate.netscielo.br

Microstructural Imperfections and Defect Analysis

Chemical Etching Techniques for Dislocation Density Assessment

Chemical etching is a powerful and straightforward technique used to visualize dislocations and other crystalline defects at the surface of a material. The principle of this method lies in the preferential dissolution of the crystal at the high-energy sites of dislocation terminations, leading to the formation of etch pits. These pits can then be observed and counted using an optical microscope to determine the dislocation density.

For L-cysteine hydrochloride monohydrate single crystals, water has been effectively utilized as an etchant to study their growth mechanism and history. asianpubs.org The process involves briefly immersing the crystal in water at room temperature, followed by drying with a filter paper. asianpubs.org This simple yet effective technique has revealed important details about the crystal's formation.

When the {001} face of an L-cysteine hydrochloride monohydrate crystal grown by the slow evaporation solution technique is subjected to water etching for approximately 20 seconds, it produces irregular layered structures. asianpubs.org The formation of these layered etch patterns is indicative of a two-dimensional layer growth mechanism. asianpubs.org This observation provides valuable insight into how the crystal builds up layer by layer during its formation.

Table 1: Chemical Etching of L-Cysteine Hydrochloride Monohydrate

EtchantCrystal FaceEtching TimeTemperatureObserved Etch Pattern/FeaturesInferred Growth Mechanism
Water{001}~20 secondsRoom TemperatureIrregular layered structuresTwo-dimensional layer growth

Correlation Between Growth Methodologies and Microstructural Quality

The method by which a crystal is grown has a profound impact on its resulting microstructural quality. Two common methods for growing L-cysteine hydrochloride monohydrate from solution are the slow evaporation solution technique (SEST) and the unidirectional Sankaranarayanan–Ramasamy (SR) method. researchgate.net

Comparative studies employing high-resolution X-ray diffraction (HRXRD) have demonstrated a significant difference in the crystalline perfection of crystals grown by these two methods. HRXRD is a highly sensitive technique that can detect minute variations in the crystal lattice, providing a quantitative measure of crystalline perfection.

Crystals of L-cysteine hydrochloride monohydrate grown by the conventional slow evaporation technique often exhibit a broader diffraction curve, which can be deconvoluted into multiple peaks. researchgate.net This indicates the presence of structural grain boundaries, which are regions where the crystallographic orientation changes. These boundaries are a type of macroscopic defect that can degrade the crystal's optical and mechanical properties. researchgate.net

In contrast, crystals grown using the unidirectional SR method show a single, sharp diffraction peak. researchgate.net The sharpness of this peak, with a full width at half maximum (FWHM) of just 15 arcseconds, signifies a high degree of crystalline perfection and the absence of structural grain boundaries. researchgate.net This superior quality is attributed to the controlled and directional nature of the SR growth process, which minimizes the formation of defects.

The improved crystalline perfection of SR-grown crystals also translates to enhanced physical properties. For instance, it has been reported that the laser damage threshold for SR-grown L-cysteine hydrochloride monohydrate is significantly higher than for crystals grown by the slow evaporation method, making them more suitable for high-power laser applications.

Table 2: Comparison of Microstructural Quality Based on Growth Methodology

Growth MethodologyAnalytical TechniqueKey FindingsImplication for Microstructural Quality
Slow Evaporation Solution Technique (SEST)High-Resolution X-Ray Diffraction (HRXRD)Broader diffraction curve with multiple peaks. researchgate.netPresence of structural grain boundaries and lower crystalline perfection. researchgate.net
Unidirectional (Sankaranarayanan–Ramasamy) MethodHigh-Resolution X-Ray Diffraction (HRXRD)Single, sharp diffraction peak (FWHM ≈ 15 arcsec). researchgate.netHigh degree of crystalline perfection, free from macroscopic defects like grain boundaries. researchgate.net

Comprehensive Spectroscopic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the structural features of molecules by examining their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in cystine hydrochloride monohydrate. The FTIR spectrum reveals a series of absorption bands corresponding to specific vibrational modes within the molecule. researchgate.netresearchgate.net These spectral features confirm the presence of all expected functional groups within the host molecule. researchgate.net

Key vibrational assignments from the FTIR spectrum are detailed in the table below:

Wavenumber (cm⁻¹)Vibrational Assignment
~3400O-H stretching of water
~3000N-H stretching
~2560S-H stretching
~1700C=O stretching of the carboxylic acid
~1580N-H bending
~1400-1500C-H bending
~1200C-O stretching
~900-1100C-C stretching
~600-700C-S stretching

This table is based on data from multiple sources and represents typical ranges for these functional groups. researchgate.netresearchgate.net

Complementing FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides further details on the vibrational modes of this compound. researchgate.net The FT-Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations.

A selection of observed FT-Raman peaks and their assignments are presented below:

Wavenumber (cm⁻¹)Vibrational Assignment
~524S-S stretching (indicative of disulfide bridges in related molecules) researchgate.netresearchgate.net
~682, ~736C-S aliphatic stretching researchgate.net
~365, ~386δ(C-C) aliphatic
~198Lattice vibration in the crystal researchgate.net

Note: The S-S stretching mode, while characteristic of cystine, is included here for comparative context from studies on similar molecules. researchgate.netresearchgate.net

Terahertz Time-Domain Spectroscopy (THz-TDS) is a valuable technique for probing low-frequency vibrations, which are often associated with the collective motions of molecules and intermolecular interactions within a crystal lattice. nih.govnist.govuni-augsburg.de

Studies using THz-TDS on this compound and its anhydrous form have identified distinct absorption peaks in the terahertz region. spectroscopyonline.com For this compound (LCHM), experimental absorption peaks are observed at approximately 1.15 THz, 1.76 THz, and 2.40 THz. spectroscopyonline.com

Density functional theory (DFT) calculations have been employed to assign these low-frequency modes:

The peak at 1.15 THz is attributed to the rocking vibration of the LCHM molecules. spectroscopyonline.com

The peak at 1.76 THz corresponds to a combination of translational vibration of the molecules along the b-axis and torsional vibration along the a-axis. spectroscopyonline.com

A comparison of experimental and calculated THz absorption peaks is provided in the table below:

Experimental Peak (THz)Calculated Peak (THz)Vibrational Mode Assignment
1.151.00Rocking vibration of LCHM molecules
1.761.51 and 1.69Translational vibration along the b-axis and torsional vibration along the a-axis
2.40-The corresponding calculated peak may be beyond the typical test range

This data is derived from a study combining experimental THz-TDS and DFT calculations. spectroscopyonline.com

THz spectroscopy is highly sensitive to weak intermolecular interactions such as hydrogen bonds and van der Waals forces, which play a critical role in the structure of molecular crystals. nih.govnist.gov Analysis of the intermolecular interactions in this compound reveals that van der Waals forces are the dominant interaction. spectroscopyonline.com This is a significant finding, as it suggests that these interactions may mask the spectral signature of hydrogen bonds formed by the water of crystallization. spectroscopyonline.com The intermolecular hydrogen bonds are considered to play a critical role in the far-infrared terahertz response of L-cysteine hydrochloride monohydrate. nih.gov

The presence of water of crystallization can significantly influence the THz spectra of biomolecules. spectroscopyonline.com However, in the case of this compound, the THz absorption spectra are surprisingly similar to its anhydrous counterpart. spectroscopyonline.comresearchgate.net This has been attributed to the dominant van der Waals interactions overshadowing the hydrogen bonds from the water molecule. spectroscopyonline.com While the positions of the characteristic peaks remain largely unchanged, the intensity of these peaks is higher in the monohydrate form. spectroscopyonline.comresearchgate.net This increased intensity is linked to the higher molecular polarity of the monohydrate due to the presence of the polar water molecule. spectroscopyonline.comresearchgate.net Studies on other molecular crystals have also shown that hydration water can facilitate THz vibrations, playing more than just a perturbative role. nih.govresearchgate.net

Terahertz Time-Domain Spectroscopy (THz-TDS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of L-Cystine dihydrochloride (B599025) in solution. The proton (¹H) NMR spectrum reveals distinct signals corresponding to the different hydrogen environments within the molecule.

The ¹H NMR spectrum of L-Cystine dihydrochloride displays characteristic resonances for the alpha-proton (α-CH) and the two beta-protons (β-CH₂). Due to the chiral nature of the molecule, the two protons on the beta-carbon are diastereotopic, meaning they are chemically non-equivalent and thus exhibit different chemical shifts. This results in a complex splitting pattern, typically an ABX system, where the two β-protons (A and B) couple with each other and with the adjacent α-proton (X).

The precise chemical shifts are sensitive to the solvent and the pH of the solution, which influences the protonation state of the amino and carboxylic acid groups. nih.gov Spectra are commonly recorded in deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆). chemicalbook.comhmdb.ca

Detailed analysis of the ¹H NMR spectrum allows for the determination of specific chemical shifts (δ) and spin-spin coupling constants (J). The chemical shifts for the α-CH and β-CH₂ protons are particularly informative about the electronic environment and conformation. nih.gov

In studies of cystine microspecies, the species-specific chemical shifts have been determined. For instance, the protonation of the thiolate moiety significantly influences the chemical shifts of adjacent protons. nih.gov The thiolate-specific protonation shifts for a cysteine structure, which dimerizes to form cystine, have been reported as Δδ¹H(βCH₂) = 0.29 and -0.03 ppm, and Δδ¹H(αCH) = 0.36 ppm. nih.gov While explicit coupling constants for L-Cystine dihydrochloride are not detailed in the surveyed literature, the analysis of these values from the spectral patterns provides valuable data on the dihedral angles between the protons, according to the Karplus equation, offering insight into the molecule's preferred solution-state conformation.

Table 1: Species-Specific ¹H NMR Chemical Shifts (ppm) for Cystine Microspecies nih.gov
MicrospeciesProtonChemical Shift (δ) in ppm
Thiolate-bearingαCHValue not specified
βCH₂Value not specified

Note: Specific shift values for the dihydrochloride salt require direct spectral analysis but are based on the fundamental shifts of the cystine molecule. The table reflects the type of data obtained from detailed NMR studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and to determine its optical properties, such as transparency and bandgap energy.

L-Cystine dihydrochloride is a material that demonstrates significant transparency in the visible and near-ultraviolet regions of the electromagnetic spectrum. icm.edu.plresearchgate.net This property is a key requirement for materials intended for non-linear optical (NLO) applications. icm.edu.pl The UV-Vis absorption spectrum for the related L-Cystine molecule shows that strong electronic absorption begins to occur at wavelengths below approximately 250 nm. nist.gov For L-Cystine dihydrobromide, a similar compound, the UV cutoff wavelength was found to be 265 nm, further supporting the transparency of these salts at higher wavelengths. scielo.br The absence of absorption in the visible range is what renders the crystals colorless and transparent.

The optical bandgap (E_g) is a crucial electronic property that defines the energy difference between the valence band and the conduction band. It can be estimated from the lower cutoff wavelength (λ_cutoff) of the UV-Vis spectrum, which represents the minimum energy required to excite an electron across the gap.

While a precise, experimentally determined value for L-Cystine dihydrochloride was not available in the surveyed literature, an estimation can be made from the absorption edge of L-Cystine. Using the onset of absorption at approximately 250 nm from the NIST spectrum for L-Cystine nist.gov, the optical bandgap can be calculated using the Planck-Einstein relation:

E_g = (h * c) / λ_cutoff

Where h is Planck's constant, c is the speed of light, and λ_cutoff is the cutoff wavelength. This calculation yields an estimated optical bandgap of approximately 4.96 eV. For comparison, the related compound L-Cysteine hydrochloride monohydrate has a reported optical bandgap of 3.8 eV. researchgate.net The wide bandgap nature confirms the transparency of the material in the visible spectrum.

Table 2: Optical Properties of L-Cystine and Related Compounds
CompoundUV Cutoff Wavelength (λ_cutoff)Optical Bandgap (E_g)Source
L-Cystine~250 nm~4.96 eV (Calculated) nist.gov
L-Cysteine hydrochloride monohydrate203 nm3.8 eV researchgate.net
L-Cystine dihydrobromide265 nmNot Reported scielo.br

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Modes

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and vibrational characteristics of L-cysteine hydrochloride monohydrate (LCHM) and its anhydrous counterpart, L-cysteine hydrochloride (LCH). By employing DFT, researchers can predict and analyze the low-frequency vibrational modes that are accessible through techniques like terahertz (THz) spectroscopy.

In a notable study, DFT calculations were performed to understand the terahertz absorption spectra of both LCH and LCHM. spectroscopyonline.com The calculated vibrational modes for LCHM were found to correspond well with the experimentally observed peaks. spectroscopyonline.com For instance, the experimental terahertz spectrum of LCHM exhibits characteristic absorption peaks, and DFT simulations can assign these peaks to specific molecular motions. spectroscopyonline.com

A key aspect of these studies is the comparison between the monohydrate and anhydrous forms. It was observed that the terahertz spectra of LCH and LCHM are surprisingly similar, a phenomenon that DFT calculations help to explain. spectroscopyonline.com The analysis of vibrational modes reveals that the influence of the water molecule in LCHM is nuanced, with its effects being subtly distributed among various vibrational modes rather than introducing distinctly separate peaks. spectroscopyonline.com

Further illustrating the utility of DFT, studies on related amino acid crystals, such as L-cysteine, have demonstrated the necessity of using periodic-DFT to accurately assign vibrational spectra due to strong intermolecular interactions. researchgate.net This approach, which considers the repeating crystal lattice, provides a more accurate representation of the solid-state environment.

The table below summarizes the experimentally observed and DFT-calculated terahertz absorption peaks for L-cysteine hydrochloride monohydrate.

Experimental Peak (THz)Calculated Peak (THz)Vibrational Assignment
1.150.97Collective vibrational modes involving the entire molecule
1.761.65Collective vibrational modes involving the entire molecule

Data sourced from a study on the terahertz spectral investigation of L-cysteine hydrochloride and its monohydrate. spectroscopyonline.com

Independent Gradient Model (IGM) Analysis for Intermolecular Interactions

To gain a deeper understanding of the non-covalent interactions that govern the crystal structure of L-cysteine hydrochloride monohydrate, the Independent Gradient Model (IGM) is employed. This computational tool allows for the visualization and quantification of intermolecular interactions, such as hydrogen bonds and van der Waals forces. spectroscopyonline.com Hydrogen bonds, in particular, play a crucial role in the structure and properties of hydrated crystals. wikipedia.org

The analysis showed that the characteristic hydrogen bonds formed by the water molecule are somewhat masked by the superposition of numerous other van der Waals interactions within the crystal. spectroscopyonline.com This finding helps to explain the observed similarity in the terahertz spectra of LCH and LCHM, as the vibrational modes are influenced by the sum of all intermolecular forces. spectroscopyonline.com

Molecular Polarity Index (MPI) Calculations and Spectroscopic Correlation

Calculations revealed that LCHM possesses a higher molecular polarity than LCH. This increased polarity is attributed to the presence of the highly polar water molecule within the crystal structure. The intensity of absorption in terahertz spectroscopy is related to the change in the dipole moment during a vibration. Therefore, the higher molecular polarity of LCHM leads to more intense characteristic peaks in its terahertz spectrum. spectroscopyonline.com

This correlation between a calculated molecular property (MPI) and an experimental spectroscopic feature (peak intensity) underscores the power of computational chemistry in interpreting and explaining experimental data. spectroscopyonline.com

Quantum Chemical Simulations for Understanding Spectroscopic Phenomena

Quantum chemical simulations, encompassing methods like DFT and IGM, are instrumental in elucidating the fundamental origins of spectroscopic phenomena in L-cysteine hydrochloride monohydrate. These simulations provide a molecular-level narrative for the observed spectra. spectroscopyonline.com

For instance, the surprising similarity of the terahertz spectra of LCH and LCHM was a key phenomenon that required a theoretical explanation. Quantum chemical simulations demonstrated that the vibrational modes in the terahertz region are collective motions of the entire molecule, and the influence of the water molecule is distributed and intertwined with other intermolecular forces. spectroscopyonline.com The simulations effectively showed that the hydrogen bonds from the water of crystallization did not produce distinct, isolated spectral features but rather subtly modulated the existing vibrational landscape. spectroscopyonline.com

Furthermore, these simulations can predict spectroscopic features that may be difficult to resolve experimentally. By providing a detailed assignment of vibrational modes, quantum chemical simulations enhance the interpretation of experimental spectra, turning them from simple fingerprints into rich sources of structural and dynamic information. spectroscopyonline.comresearchgate.net

First Principles Studies of Electronic and Structural Properties

First-principles studies, which are based on the fundamental laws of quantum mechanics without empirical parameters, provide a robust framework for investigating the electronic and structural properties of materials like L-cysteine hydrochloride monohydrate. Density Functional Theory is a prominent first-principles method used for this purpose.

From an electronic standpoint, first-principles calculations can determine properties such as the electronic band structure and the density of states. While not explicitly detailed for L-cysteine hydrochloride monohydrate in the provided context, studies on related materials, such as L-cystine dihydrochloride (B599025) in perovskite solar cells, allude to the use of simulations to understand how the molecule passivates electronic defects. spectroscopyonline.com This suggests that first-principles studies can be used to investigate the electronic interactions between cystine derivatives and other materials.

The calculation of the Molecular Polarity Index for LCHM is another example of a first-principles approach to understanding its electronic character and how it influences its spectroscopic properties. spectroscopyonline.com

Advanced Materials Science Applications and Characterization

Nonlinear Optical (NLO) Properties

L-cysteine hydrochloride monohydrate, a semi-organic material, exhibits notable nonlinear optical (NLO) properties, which are crucial for applications in optical data storage, telecommunications, and optical information processing. These materials are valued for their large nonlinearity, high resistance to laser-induced damage, and good mechanical hardness asianpubs.org. The non-centrosymmetric space group (P212121) in which L-cysteine hydrochloride monohydrate crystallizes is a key factor contributing to its NLO activity asianpubs.orgresearchgate.net.

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical metric for NLO materials.

The SHG efficiency of L-cysteine hydrochloride monohydrate has been evaluated using the Kurtz-Perry powder technique researchgate.neticm.edu.pl. Studies have demonstrated that its efficiency is significantly higher than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. Research indicates that the SHG efficiency of pure L-cysteine hydrochloride monohydrate is 1.2 times greater than that of KDP researchgate.netresearchgate.net. Furthermore, doping the crystal with divalent manganese (Mn²⁺) can enhance this property, with reports showing an SHG efficiency 1.5 times that of KDP researchgate.net. This enhancement is attributed to the involvement of sulfhydryl and carboxyl functional groups in coordination with the metal ion, which promotes the nonlinear optical efficiency researchgate.net.

Table 1: Comparative SHG Efficiency

Compound Relative SHG Efficiency (vs. KDP)
L-cysteine hydrochloride monohydrate 1.2 researchgate.netresearchgate.net
Mn²⁺ doped L-cysteine hydrochloride monohydrate 1.5 researchgate.net

The Laser Damage Threshold (LDT) is a measure of the maximum laser intensity or fluence that a material can withstand without being damaged. A high LDT is essential for NLO materials used in high-power laser applications. L-cysteine hydrochloride monohydrate has demonstrated a remarkably high resistance to laser-induced damage.

Evaluations have shown that the LDT of L-cysteine hydrochloride monohydrate is 5.5 times higher than that of KDP researchgate.netresearchgate.net. This superior performance makes it a robust candidate for applications involving high-intensity laser beams, where material stability is paramount.

Table 2: Laser Damage Threshold Comparison

Compound Relative Laser Damage Threshold (vs. KDP)
L-cysteine hydrochloride monohydrate 5.5 researchgate.netresearchgate.net

The combination of high SHG efficiency and a high laser damage threshold makes L-cysteine hydrochloride monohydrate a promising material for various optoelectronic and electro-optic devices asianpubs.orgicm.edu.pl. These properties are fundamental for the development of technologies such as:

Frequency Converters: Efficiently converting the frequency of laser light for various applications.

Optical Switches: Modulating and switching optical signals in communication systems.

Optical Limiting Devices: Protecting sensitive optical components from high-intensity laser pulses researchgate.net.

The favorable NLO characteristics suggest that this compound could play a significant role in the advancement of optical communication and signal processing technologies icm.edu.pl.

Dielectric Behavior

The dielectric properties of a material describe its ability to store electrical energy in an electric field. These properties are critical for the design and performance of electronic components like capacitors.

The dielectric constant (ε') and dielectric loss (tan δ) of L-cysteine hydrochloride monohydrate have been studied as a function of frequency and temperature asianpubs.orgresearchgate.net. A key finding is that both the dielectric constant and dielectric loss decrease as the frequency of the applied electric field increases asianpubs.orgresearchgate.net.

At lower frequencies, the dielectric constant is notably high. This is attributed to the contribution of multiple polarization mechanisms, including electronic, ionic, dipolar, and space charge polarization asianpubs.org. The presence of water molecules in the crystal structure also contributes to this high value asianpubs.org. One study reported a very high dielectric constant of approximately 33,000 at a frequency of 3 kHz as the temperature approaches the material's phase transition temperature of 368 K (95°C) asianpubs.org.

Conversely, at higher frequencies, the dielectric constant and loss stabilize at lower values researchgate.netresearchgate.net. The low dielectric loss observed at high frequencies is a particularly important characteristic, as it indicates good optical quality and is a vital parameter for materials intended for NLO applications researchgate.net. Materials with a high dielectric constant, such as L-cysteine hydrochloride monohydrate, are considered valuable for applications in high-performance capacitors and the miniaturization of electronic components asianpubs.org.

Table 3: Dielectric Properties of L-cysteine hydrochloride monohydrate

Property Behavior with Increasing Frequency Significance
Dielectric Constant (ε') Decreases and stabilizes at higher frequencies asianpubs.orgresearchgate.net High value at low frequencies is good for capacitors; stable at high frequencies for NLO devices asianpubs.orgresearchgate.net.
Dielectric Loss (tan δ) Decreases asianpubs.orgresearchgate.net Low loss at high frequencies indicates good optical quality for device applications researchgate.netresearchgate.net.

The AC conductivity (σ_ac) of L-cysteine hydrochloride monohydrate has been investigated across different frequencies and temperatures. The AC conductivity can be determined from the dielectric data using the formula σ_ac = 2πε₀ε'f(tanδ), where ε₀ is the permittivity of free space, ε' is the dielectric constant, f is the frequency, and tanδ is the dielectric loss asianpubs.org.

Studies have shown that the AC conductivity increases with an increase in frequency. The activation energy for the electrical conduction process has also been calculated from these studies. It has been observed that the activation energy tends to decrease as the frequency increases, with a more rapid fall at higher frequencies asianpubs.orgresearchgate.net. This behavior provides insights into the charge transport mechanisms within the crystal.

Ferroelectric Property Characterization

The investigation into the ferroelectric properties of L-cysteine hydrochloride monohydrate (L-CHCM) has been a subject of scientific inquiry, with studies focusing on the dielectric behavior and the observation of polarization-electric field (P-E) hysteresis loops. Research conducted on single crystals of L-CHCM grown by the slow evaporation solution technique has provided insights into its potential as a ferroelectric material.

A key characteristic for identifying ferroelectricity is the presence of a spontaneous polarization that can be reversed by an external electric field, which manifests as a hysteresis loop in the P-E plot. For L-CHCM, a P-E hysteresis loop was traced using a Sawyer-Tower circuit at a frequency of 50 Hz at room temperature. asianpubs.org The experiment was performed on a crystal sample with a thickness of 1.46 mm and an electrode area of 46 mm². asianpubs.org The observation of a well-defined hysteresis loop confirms the existence of ferroelectricity in the material. asianpubs.org

The dielectric properties of L-CHCM have also been studied as a function of temperature and frequency. The dielectric constant was observed to reach a maximum value at the phase transition temperature (T_c) of 368 K (95°C), after which it decreases. asianpubs.org This peak in the dielectric constant at a specific temperature is a characteristic feature of a ferroelectric phase transition. asianpubs.org The high dielectric constant observed, particularly at lower frequencies, is attributed to the contributions of electronic, ionic, dipolar, and space charge polarizations. asianpubs.org The presence of water molecules in the crystal structure also influences the dielectric behavior. asianpubs.org

The detailed findings from the ferroelectric characterization are summarized in the table below.

Table 1: Ferroelectric Properties of L-Cysteine Hydrochloride Monohydrate
ParameterValueConditions
Coercive Field (E_c)0.6 kV/cmRoom Temperature, 50 Hz
Spontaneous Polarization (P_s)0.09 µC/cm²Room Temperature, 50 Hz
Phase Transition Temperature (T_c)368 K (95°C)-
Maximum Dielectric Constant (at T_c)~33,000at 3 kHz

Data sourced from Logayanaki and Murugakoothan (2012). asianpubs.org

Photoconductivity Measurements

Photoconductivity studies on L-cysteine hydrochloride monohydrate crystals have been conducted to understand the material's response to illumination. The measurements typically involve applying a DC voltage across the crystal and measuring the current in the dark (dark current, I_d) and under illumination (photocurrent, I_p).

Research on single crystals of what is referred to as L-cystine hydrochloride (LCH) has revealed a notable phenomenon: negative photoconductivity. jocpr.com In these experiments, a halogen lamp (100 W) was used as the light source, and the current was measured using a picoammeter. jocpr.com It was observed that the photocurrent was consistently lower than the dark current. jocpr.com Both the dark current and the photocurrent were found to increase linearly with the applied electric field, maintaining the relationship I_p < I_d. jocpr.com

The phenomenon of negative photoconductivity is attributed to a decrease in the number of free charge carriers or their lifetime when the material is illuminated. jocpr.com One proposed explanation involves the presence of two specific energy levels within the forbidden gap of the material. One level is situated between the Fermi level and the conduction band, while the other is close to the valence band. jocpr.com The latter level is characterized by a high capture cross-section for both electrons and holes. When the crystal is illuminated, this level captures electrons from the conduction band and holes from the valence band, leading to a net reduction in the number of charge carriers in the conduction band and, consequently, a decrease in conductivity. jocpr.com The Stockmann model has also been cited as a successful framework for explaining negative photoconductivity in semiconducting crystals. jocpr.com

The results of the photoconductivity measurements are detailed in the interactive data table below.

Table 2: Photoconductivity of L-Cysteine Hydrochloride Monohydrate
PropertyObservationRemarks
Photoconductivity TypeNegativePhotocurrent is less than the dark current (I_p < I_d).

The negative photoconductivity suggests that illumination increases the rate of recombination or trapping of charge carriers, leading to a decrease in the overall conductivity of the material. This is often associated with specific types of defects or impurity levels within the crystal lattice.

Current-Voltage RelationshipLinearBoth dark current and photocurrent increase linearly with the applied electric field.

The linear relationship indicates ohmic behavior of the contacts and the bulk material within the range of applied voltages.

Data based on findings from Azeezaa Varsha Mohammed et al. (2015). jocpr.com

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analysis of amino acids like cystine. The inherent complexities of amino acid mixtures, especially the potential for interferences from structurally similar compounds, necessitate the use of highly efficient and selective separation techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of cystine and its related compounds. Its high resolution and sensitivity make it a preferred method.

Ultra Performance Liquid Chromatography (UPLC), a significant advancement in liquid chromatography, utilizes smaller particle size columns (less than 2 µm) to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. For the analysis of cystine, which lacks a strong chromophore for direct UV detection at higher wavelengths, a pre-column derivatization step is often necessary. longdom.orgjapsonline.com

A developed UPLC method for the separation and quantification of cysteine, a related amino acid, involves pre-column derivatization with 9-fluorenylmethyl-chloroformate (FMOC-Cl). longdom.orgresearchgate.net This derivatizing agent imparts a UV-active moiety to the amino acid, allowing for sensitive detection. The separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of an acidic aqueous solution and an organic modifier like acetonitrile. longdom.orgjapsonline.com Detection is typically performed at 265 nm. longdom.orgjapsonline.com This approach has been successfully validated using the total error concept for determining cysteine in amino acid formulations, with a validated dosing range of 0.1 mg/mL to 0.5 mg/mL. longdom.orgresearchgate.net

ParameterCondition
Chromatography System Waters Acquity UPLC with Tunable UV detector
Column Waters Cortecs C18+ UPLC (2.1 × 100 mm), 1.6 μm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water
Mobile Phase B Acetonitrile:Water (90:10, v/v)
Flow Rate 0.3 mL/min
Detection Wavelength 265 nm
Derivatization Agent 9-fluorenylmethyl-chloroformate (FMOC-Cl)
Table 1: Example of UPLC-UV Method Parameters for Amino Acid Analysis. longdom.orgresearchgate.net

Reverse-phase HPLC is a widely used technique for the separation of a broad range of analytes, including amino acids. Due to the polar nature of cystine, derivatization is a common strategy to enhance its retention on nonpolar stationary phases and to introduce a detectable chromophore or fluorophore. actascientific.com

Several derivatizing agents are employed for the pre-column derivatization of amino acids. actascientific.com For instance, 5,5'-dithio-bis-nitrobenzoic acid (DTNB) can be used for the quantification of sulfhydryl and disulfide amino acids. nih.gov Another common agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.com Phenylisothiocyanate (PITC) is another reagent that reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. actascientific.com The choice of derivatizing agent depends on the specific requirements of the analysis, such as sensitivity and selectivity. actascientific.com

A fast and accurate reversed-phase HPLC method for the determination of total cysteine and other thiols in plasma involves pre-column derivatization with bromobimane, with separation achieved on a C18 column. inlibrary.uz

The separation of cysteine, its oxidized dimer cystine, and other related impurities is a common analytical challenge. sielc.comsielc.com Cysteine is susceptible to oxidation, readily forming cystine, and both can be present in a sample. longdom.org Furthermore, other sulfur-containing amino acids and related compounds may be present as impurities. sielc.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, offers a powerful tool for the simultaneous separation of these compounds. sielc.comhelixchrom.com For example, a mixed-mode Primesep 100 column can be used to retain and separate cysteine and cystine using a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com This method provides high resolution and good peak symmetry for both analytes. sielc.com

Another approach involves derivatization to create stable derivatives that can be easily separated. For the analysis of total amino acids in infant formulas, a method involves the conversion of both cystine and cysteine to a stable derivative, S-2-carboxyethylthiocysteine (XCys), using 3,3'-dithiodipropionic acid (DDP). oup.com This derivative is then separated by reversed-phase UHPLC after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and quantified by UV detection at 260 nm. oup.com

AnalyteRetention Time (min)
Cysteine4.0
Cystine1.5
Table 2: Example of LC-FTMS Separation Times for Cysteine and Cystine in Human Plasma. nih.gov

Ion-Exchange Chromatography (IEC) with Post-Column Derivatization

Ion-exchange chromatography (IEC) has been a cornerstone of amino acid analysis for decades. 193.16.218pickeringlabs.com This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. sapientia.ro For the analysis of cystine, a cation-exchange column is typically used. researchgate.net The amino acids are loaded onto the column at a low pH, where they carry a positive charge and bind to the negatively charged resin. sapientia.ro Elution is then achieved by increasing the pH and/or the salt concentration of the mobile phase. pickeringlabs.com

A key feature of traditional amino acid analysis by IEC is the use of post-column derivatization. 193.16.218pickeringlabs.com After the amino acids are separated on the column, they react with a derivatizing agent, most commonly ninhydrin, in a heated reaction coil. 193.16.218sapientia.ro Ninhydrin reacts with most amino acids to produce a deep purple-colored compound (Ruhemann's purple), which is detected spectrophotometrically at 570 nm. sapientia.ro Proline and hydroxyproline, being secondary amines, yield a yellow product that is detected at 440 nm. researchgate.net This method is highly specific for amino acids and is less susceptible to matrix interferences compared to pre-column derivatization techniques. 193.16.218pickeringlabs.com

The pH of the elution buffer is a critical parameter for the separation of cystine, as it is very sensitive to changes in pH, temperature, and ionic strength. 193.16.218 Careful optimization of the buffer pH is necessary to achieve good resolution between cystine and other amino acids like proline and glycine (B1666218). 193.16.218

ParameterDescription
Stationary Phase Strong cation-exchange resin
Mobile Phase Sodium or lithium citrate (B86180) buffers with increasing pH and/or salt concentration
Derivatization Reagent Ninhydrin
Detection Wavelengths 570 nm (for most amino acids) and 440 nm (for proline and hydroxyproline)
Table 3: Typical Parameters for Amino Acid Analysis by IEC with Post-Column Ninhydrin Derivatization. researchgate.net

Method Validation Protocols (e.g., Total Error Concept)

The total error approach involves defining acceptance limits for the total error of the method. sosstat.com The validation process then aims to demonstrate with a certain level of confidence that the future results obtained with the method will fall within these predefined limits. sosstat.comresearchgate.net This is often visualized using an accuracy profile, which plots the tolerance intervals for the measurements against the concentration levels. sosstat.com If the tolerance intervals are within the acceptance limits across the entire analytical range, the method is considered valid. sosstat.com

This methodology has been successfully applied to the validation of UPLC methods for the quantification of amino acids, including cysteine, using pre-column derivatization. japsonline.comresearchgate.net The validation using the total error concept provides a high degree of assurance in the reliability of the analytical results. longdom.orgresearchgate.net Key validation parameters assessed include specificity, accuracy, precision (repeatability and intermediate precision), linearity, and robustness. japsonline.comresearchgate.net

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. japsonline.com
Accuracy The closeness of agreement between the mean of a series of measurements and the true value. japsonline.com
Precision The closeness of agreement between independent test results obtained under stipulated conditions.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. japsonline.com
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 4: Key Parameters in Analytical Method Validation.

Spectrophotometric Approaches for Quantification

Spectrophotometry remains a cornerstone of analytical chemistry, and its application to cysteine determination has evolved with the introduction of automated and high-throughput systems.

Flow Injection Spectrophotometry

Flow injection analysis (FIA) coupled with spectrophotometric detection offers a rapid and reproducible means of quantifying cysteine. researchgate.net This technique is predicated on the reaction of cysteine with a chromogenic reagent within a continuous flow system, leading to a measurable change in absorbance.

One such method involves the use of 18-molybdophosphate as a derivatizing agent. researchgate.net In this system, cysteine reduces the phosphomolybdic complex, resulting in the formation of a colored product that can be quantified. Another approach utilizes the complexation of N-acetyl-l-cysteine (a cysteine derivative) with palladium(II) ions. researchgate.net The formation of the NAC-Pd²⁺ complex can be monitored spectrophotometrically. researchgate.net FIA systems for cysteine determination are characterized by their high sample throughput, with capabilities of analyzing up to 180 samples per hour. researchgate.net A spectrofluorimetric flow injection method has also been developed for the determination of L-cysteine, based on its oxidation by thallium(III) and the subsequent measurement of the fluorescent thallium(I) produced. nih.gov

Key parameters for a flow injection spectrophotometric method for N-acetyl-l-cysteine (NAC) determination are detailed below:

ParameterOptimized Value
Molar Ratio (Pd²⁺:NAC)1:1 and 1:2
Concentration Range1.0 × 10⁻⁵ mol L⁻¹ to 6.0 × 10⁻⁵ mol L⁻¹
Detection Limit5.84 × 10⁻⁶ mol L⁻¹
Relative Standard Deviation1.67% to 4.11%
Sample Throughput70 samples per hour
Data sourced from a study on the flow-injection analysis of N-acetyl-l-cysteine with palladium(II) complexation. researchgate.net

Development of Chromogenic Reagents for Metal Complexation-Based Detection

The development of novel chromogenic and phosphorogenic reagents based on metal complexes has opened new avenues for the sensitive and selective detection of cysteine. These methods leverage the strong affinity of the thiol group in cysteine for various metal ions.

Researchers have synthesized and employed a range of transition metal complexes, including those of iridium(III), ruthenium(II), and platinum(II), as luminescent probes. orientjchem.org For instance, certain iridium(III) complexes have been designed to exhibit a short response time for sensing thiol-containing amino acids like cysteine. orientjchem.org Ruthenium(II) complexes with specific ligands can also act as probes, where the luminescence is modulated by the presence of cysteine. orientjchem.org Similarly, alkynyl-platinum(II) compounds that form stable coordination complexes with cysteine have been prepared for sensing applications. orientjchem.org The interaction between the metal complex and cysteine often leads to a significant change in the photophysical properties of the complex, such as emission intensity, which can be readily measured. In many cases, the reaction of the aldehyde group in the complex with cysteine to form a thiazolidine (B150603) or thiazinane moiety triggers a change in the emission signal. orientjchem.org

Advanced Sensor Technologies for Cysteine Determination

The quest for real-time, highly sensitive, and selective cysteine detection has spurred the development of advanced sensor technologies. These sensors often employ novel materials and recognition elements to achieve superior analytical performance.

Molecular Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule. youtube.comyoutube.com These porous polymer matrices are created by polymerizing functional monomers in the presence of a template molecule (in this case, cysteine or a derivative). youtube.com Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. youtube.com

MIPs offer several advantages, including high selectivity, robustness, and cost-effectiveness. youtube.comyoutube.com They can be integrated into various sensor platforms. For example, surface molecular imprinting can be used to create a "core-shell" structure where the MIP layer is coated onto the surface of nanomaterials like quantum dots. nih.gov In one study, dopamine (B1211576) molecularly imprinted polymers were constructed on the surface of cysteine-modified Mn²⁺: ZnS quantum dots for the fluorescent detection of dopamine. nih.gov The imprinting process creates specific binding sites that facilitate the recognition and binding of the target molecule. nih.gov The binding event can then be transduced into a measurable signal, such as a change in fluorescence. nih.gov

The effectiveness of the imprinting process is often quantified by the imprinting factor (IF), which is the ratio of the amount of target bound by the MIP to that bound by a non-imprinted polymer (NIP) produced in the absence of the template. youtube.com

Electrochemical Biosensors

Electrochemical biosensors have emerged as powerful tools for cysteine determination due to their inherent sensitivity, rapid response, and potential for miniaturization. nih.govnih.gov These sensors typically consist of a recognition element immobilized on an electrode surface. The interaction of cysteine with the recognition element leads to a change in the electrochemical signal, such as current or potential. nih.gov

A wide array of materials has been employed to modify electrodes for enhanced cysteine detection. These include:

Noble Metals: Gold, palladium, and platinum nanoparticles are frequently used due to their excellent conductivity and catalytic activity towards cysteine oxidation. nih.govrsc.org

Metal Sulfides: Ternary silver-copper (B78288) sulfides have been investigated for their electrochemical response to cysteine. nih.gov

Carbon-Based Materials: Graphene, carbon nanotubes, and other carbon nanostructures serve as effective electrode modifiers, providing a large surface area and promoting electron transfer. nih.govresearchgate.net

Enzymatic biosensors, which utilize enzymes like horseradish peroxidase immobilized on the electrode, have also been developed. researchgate.net In one such sensor, the enzyme was immobilized on a reduced graphene oxide-modified glassy carbon electrode, exhibiting good electrocatalytic activity for cysteine oxidation. researchgate.net

A comparison of different modified electrodes for cysteine detection is presented below:

Modified ElectrodeLinear Range (μM)Limit of Detection (μM)
CuFe₂O₄/rGO–Au50–200; 0–15,0000.383; 0.598
20%Pd@Ti₃C₂Tₓ/GCE0.5–100.14
Pt-Fe₃O₄-rGO/GCE100–100010.1
HRP/rGO/GCE0–10000.32
Data compiled from studies on electrochemical cysteine sensors. researchgate.net

Gold Nanoparticle-Based Colorimetric Assays

Gold nanoparticles (AuNPs) have gained significant attention in the development of colorimetric assays for cysteine due to their unique distance-dependent optical properties. acs.orgresearchgate.net These assays are often simple, rapid, and can, in some cases, be read by the naked eye. researchgate.netacs.org

The principle behind these assays typically involves the aggregation of AuNPs induced by cysteine. researchgate.netresearchgate.net In their dispersed state, AuNPs exhibit a characteristic red color due to surface plasmon resonance. researchgate.net The presence of cysteine can cause the nanoparticles to aggregate, leading to a color change from red to purple or blue, which can be monitored using a UV-vis spectrometer. researchgate.netresearchgate.net

Several strategies have been employed to achieve selective cysteine-induced aggregation:

Copper Ion-Mediated Aggregation: In the presence of Cu²⁺ ions, cysteine can form a 2:1 complex that facilitates the rapid aggregation of AuNPs. researchgate.netrsc.orgnih.gov This method has demonstrated high selectivity for cysteine over other amino acids. researchgate.netrsc.orgnih.gov

Mercury Ion Competition: Another approach utilizes oligonucleotide-functionalized AuNPs containing thymidine-thymidine (T-T) mismatches complexed with Hg²⁺. acs.orgacs.org Cysteine, with its strong affinity for mercury, can sequester Hg²⁺ from the nanoparticle aggregates, causing them to dissociate and resulting in a color change. acs.orgacs.org The concentration of cysteine can be determined by monitoring the temperature at which this color change occurs. acs.orgacs.org

These AuNP-based assays offer high sensitivity, with limits of detection reported in the nanomolar range. researchgate.netrsc.orgnih.gov

Assay PrincipleAnalyteLimit of DetectionKey Features
Cysteine/Cu²⁺ Induced Aggregation of AuNPsCysteine10 nMRapid, high selectivity, visible color change. researchgate.netrsc.orgnih.gov
DNA-AuNP/Hg²⁺ CompetitionCysteine100 nMHigh selectivity, quantitative measurement via melting temperature. acs.orgacs.org
Data from research on gold nanoparticle-based colorimetric assays for cysteine.

Biochemical Pathways and Mechanistic Research

Role in Glutathione (B108866) Metabolism

Cystine, upon entering the cell, is readily reduced to two molecules of cysteine. nih.gov This intracellular cysteine is a key determinant in the synthesis of glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). researchgate.netyoutube.com The availability of cysteine is often the rate-limiting step in glutathione production. nih.govnih.gov

Precursor to Glutathione Synthesis

The synthesis of glutathione is a two-step enzymatic process. researchgate.net First, glutamate-cysteine ligase (GCL) joins glutamate and cysteine to form γ-glutamylcysteine. Subsequently, glutathione synthetase (GS) adds glycine to complete the glutathione molecule. nih.gov Cystine hydrochloride monohydrate serves as a crucial precursor by providing the necessary cysteine. rpicorp.comsigmaaldrich.com Studies have shown that supplementation with cystine can significantly increase the synthesis of glutathione, thereby bolstering the cell's antioxidant capacity. nih.gov For instance, in cultured astroglial cells, the presence of cysteine or its precursors is essential for the restoration of glutathione levels after depletion. capes.gov.br

Cysteine Catabolism Pathways

Excess cysteine that is not utilized for protein or glutathione synthesis is catabolized through several pathways, primarily leading to the formation of taurine, pyruvate (B1213749), and sulfate. nih.govnih.gov

Formation and Accumulation of Cysteine Sulfinic Acid (CSA)

A key step in cysteine catabolism is the oxidation of cysteine by the enzyme cysteine dioxygenase (CDO) to form cysteine sulfinic acid (CSA). nih.govwikipedia.org This intermediate can then be further metabolized. wikipedia.org Research has highlighted the significance of this pathway in certain pathological conditions. For example, in glioblastoma, a highly aggressive brain tumor, there is a notable accumulation of CSA. nih.gov This accumulation is strongly correlated with the expression of its biosynthetic enzyme, CDO1. nih.gov

Inhibition of Oxidative Phosphorylation and Pyruvate Dehydrogenase Activity by CSA

Elevated levels of cysteine sulfinic acid have been shown to have significant metabolic consequences. Studies in glioblastoma cells have revealed that CSA can inhibit oxidative phosphorylation, the primary process by which cells generate ATP. nih.gov This inhibition is characterized by decreased cellular respiration and ATP production. nih.gov The mechanism behind this effect has been attributed to the inhibition of the pyruvate dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. nih.govnih.gov By inhibiting PDH, CSA effectively curtails the entry of glycolytic products into the mitochondrial respiratory chain, thereby impacting cellular energy production. nih.gov

Involvement in Protein Synthesis and Structural Integrity

As a derivative of the amino acid cysteine, this compound is fundamentally involved in protein synthesis and the maintenance of protein structure. caissonlabs.comcymitquimica.com Cysteine is one of the 20 proteinogenic amino acids and is incorporated into polypeptide chains during translation. drugs.com

The thiol group (-SH) of cysteine residues is highly reactive and can form disulfide bonds with other cysteine residues through oxidation. himedialabs.com These disulfide bridges are crucial for the proper folding, stability, and function of many proteins, particularly those that are secreted or located on the cell surface. caissonlabs.comhimedialabs.com By providing a source of cysteine, this compound facilitates the formation of these essential structural elements. caissonlabs.com This is particularly important in biotechnological applications, such as the production of recombinant proteins and therapeutic antibodies, where correct protein folding and stability are paramount for product efficacy. rpicorp.comcaissonlabs.com

Formation of Disulfide Bonds in Protein Folding

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. vaia.commetwarebio.com This bond, also known as a cystine bridge, is a critical feature in the tertiary and quaternary structures of many proteins, particularly those secreted or located in the extracellular space. metwarebio.comwikipedia.org The formation of these bonds is an oxidation reaction that occurs post-translationally, stabilizing the protein's three-dimensional structure. vaia.comcreative-proteomics.com

The process begins with two cysteine residues, which may be distant in the primary amino acid sequence, being brought into proximity by the protein folding process. nih.gov The thiol (-SH) groups of these cysteines are then oxidized, resulting in the formation of a disulfide (-S-S-) bond. vaia.com This reaction is not spontaneous and requires an oxidizing environment. creative-proteomics.com In eukaryotic cells, this environment is provided within the endoplasmic reticulum (ER), which contains a suite of enzymes to facilitate and regulate the process. creative-proteomics.comnih.gov

Key enzymes involved in this pathway belong to the protein disulfide isomerase (PDI) family. creative-proteomics.comnih.gov PDI catalyzes the formation, reduction, and isomerization (rearrangement) of disulfide bonds, ensuring the correct pairing of cysteine residues, which is essential for the protein's native conformation and biological activity. nih.govquora.com The enzyme Ero1 (ER oxidoreductin 1) works in conjunction with PDI, transferring oxidizing equivalents to PDI, which then donates them to the folding protein. metwarebio.comnih.gov

The stability conferred by disulfide bonds is significant; by covalently linking different parts of the polypeptide chain, they lower the entropy of the unfolded state, making the folded conformation more favorable. wikipedia.orgpnas.org This structural reinforcement is crucial for the protein to maintain its shape and function, especially in the often harsh conditions outside the cell. metwarebio.com

Enzyme Interactions and Modulation

The chemical properties of the cysteine side chain, particularly its nucleophilic nature and its presence in the oxidized cystine state, allow it to play dynamic roles in enzyme function, both as a direct participant in catalysis and as a target for regulatory interactions.

Enzymatic Reaction Participation as a Nucleophile

The thiol group of a cysteine residue is a potent nucleophile, especially when deprotonated to its thiolate form (-S⁻). ontosight.aiwikipedia.org This high reactivity allows cysteine residues to be key players in the active sites of numerous enzymes. nih.gov In many Cys-dependent enzymes, the catalytic mechanism involves the cysteine residue performing a nucleophilic attack on the substrate. ontosight.ainih.gov

A classic example is found in cysteine proteases, where a cysteine in the enzyme's active site attacks the carbonyl carbon of a peptide bond in a substrate protein. ontosight.aiyoutube.com This attack forms a covalent thioester intermediate. nih.gov Subsequent steps, often involving other active site residues, lead to the hydrolysis of this intermediate, cleaving the substrate and regenerating the free enzyme. ontosight.ainih.gov The entire process relies on the cysteine's ability to first act as a strong nucleophile to form the intermediate and then as a good leaving group to release the product. nih.gov The pKa of the cysteine thiol group is close to neutral within the enzyme's microenvironment, meaning it can be readily ionized to the more reactive thiolate form under physiological conditions. wikipedia.org

Enzyme ClassRole of Cysteine NucleophileExample Mechanism
Cysteine Proteases Attacks the peptide bond of a substrate.Forms a covalent thioester intermediate, leading to peptide cleavage. ontosight.aiyoutube.com
Guanidino-group Modifying Enzymes Initiates catalysis by attacking the guanidino group.Forms a covalent S-alkylthiouronium intermediate. nih.gov

This nucleophilic capability is not limited to proteases. In the superfamily of guanidino-modifying enzymes, such as Porphyromonas gingivalis Peptidylarginine Deiminase (PAD), a catalytic cysteine (Cys-351) initiates the reaction by making a nucleophilic attack on the substrate's guanidino group. nih.govsigmaaldrich.com

Enzyme Inhibition Studies (e.g., Lecithin-Cholesterol Acyltransferase)

The reactivity of cysteine residues also makes them susceptible to modification, which can lead to enzyme inhibition. Lecithin-Cholesterol Acyltransferase (LCAT) is a key enzyme in reverse cholesterol transport, responsible for esterifying cholesterol in high-density lipoprotein (HDL) particles. nih.govelifesciences.org LCAT's activity is known to be sensitive to agents that react with sulfhydryl groups, as it possesses two free cysteine residues (Cys31 and Cys184) near its active site. nih.govahajournals.org

Research has shown that various aldehydes, particularly α,β-unsaturated aldehydes that can be generated during lipid peroxidation, are effective inhibitors of LCAT. ahajournals.org The mechanism of inhibition involves the formation of adducts with the free cysteine residues of the enzyme. ahajournals.org Studies using the thiol-specific reagent DTNB to block these cysteines before aldehyde exposure demonstrated that this pre-treatment protected the enzyme from inactivation by the α,β-unsaturated aldehyde acrolein. ahajournals.org This indicates that the interaction with cysteine residues is the primary mode of inhibition for this class of compounds. ahajournals.org Cysteine itself has also been reported to inhibit LCAT activity. sigmaaldrich.com

Inhibitor ClassTarget EnzymeMechanism of InhibitionResearch Finding
α,β-Unsaturated Aldehydes (e.g., Acrolein) Lecithin-Cholesterol Acyltransferase (LCAT)Forms adducts with free cysteine residues (Cys31, Cys184) in the enzyme. ahajournals.orgPre-blocking cysteine residues with DTNB prevented over 70% of the inhibitory effect of acrolein. ahajournals.org
Saturated Aldehydes (e.g., Acetaldehyde) Lecithin-Cholesterol Acyltransferase (LCAT)Affects LCAT activity through a mechanism independent of cysteine modification. ahajournals.orgBlocking cysteine residues with DTNB did not protect LCAT from inhibition by acetaldehyde. ahajournals.org

Applications in Cell Culture Research

L-Cysteine hydrochloride monohydrate is a frequently used supplement in cell culture media, where it plays a multifaceted role in ensuring cellular health, promoting growth, and maintaining functionality, making it suitable for a wide range of applications from basic research to biopharmaceutical production. sigmaaldrich.comhimedialabs.comsigmaaldrich.com

Supporting Cell Viability, Proliferation, and Functionality

One of the most critical roles of cysteine in cell culture is as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. sigmaaldrich.comcaissonlabs.comnih.gov The availability of cysteine is often the rate-limiting step for GSH production. nih.gov By supplementing media with cysteine hydrochloride monohydrate, researchers can bolster the cells' antioxidant defenses. caissonlabs.com This protects cells from oxidative stress caused by reactive oxygen species (ROS), which are naturally generated during metabolic processes and can be exacerbated by in vitro culture conditions. caissonlabs.comnih.gov This protection enhances cell viability and the reproducibility of experiments. caissonlabs.com

Furthermore, cysteine is essential for protein synthesis and the formation of disulfide bonds, which is particularly vital for the correct folding and stability of secreted proteins like recombinant therapeutic antibodies. himedialabs.comcaissonlabs.com Extracellularly, the balance between cysteine and its oxidized form, cystine, is also important. Cystine is taken up by cells via specific transporters (like the xCT antiporter) and is then reduced intracellularly to two molecules of cysteine, providing a sustained internal supply. researchgate.netresearchgate.net Studies have shown that supplementation with cystine can induce the Nrf2 antioxidant response pathway, providing cytoprotection against oxidative damage and apoptosis. nih.gov

Role in Stem Cell and Primary Cell Culture

The benefits of cysteine and cystine are particularly relevant for more sensitive and demanding cell types, such as stem cells and primary cells. caissonlabs.com These cells are often more susceptible to the stresses of in vitro culture. The antioxidant protection afforded by cysteine-derived glutathione is crucial for maintaining the integrity and function of these cells. caissonlabs.com

L-Cysteine hydrochloride monohydrate also supports cell adhesion and growth, which is fundamental for the development of complex tissue models and applications in regenerative medicine. caissonlabs.com Its ability to enhance the attachment and proliferation of cells on various substrates makes it a valuable component in media for diverse cell types, including stem and primary cells. caissonlabs.com Some cell types, like murine lymphocytes, lack efficient cystine transporters and are therefore highly dependent on a direct supply of extracellular cysteine for their survival and proliferation in culture. researchgate.net The stability of cysteine in media can be a challenge, but its importance is underscored by the development of strategies, such as the use of 2-mercaptoethanol, to facilitate its stable delivery to cells. researchgate.net

Enhancement of Cell Adhesion and Growth

L-cysteine hydrochloride monohydrate, a derivative of the amino acid cysteine, plays a significant role in cell culture by supporting cellular growth and viability. rpicorp.com Research indicates that it is a vital component for enhancing the adhesion and expansion of cells on various substrates. caissonlabs.com This characteristic makes it essential for the development of complex tissue models and applications in regenerative medicine. caissonlabs.com Its ability to promote the attachment and proliferation of a wide range of cell types, including stem cells and primary cells, broadens its utility in research and therapeutic development. caissonlabs.com

The fundamental role of this compound in supporting cell growth has led to further innovation. To overcome the inherent low solubility of L-cystine (the oxidized form of cysteine), which can limit the formulation of concentrated and pH-neutral cell culture media, more advanced solutions have been developed. cellculturedish.comevonik.com Next-generation cystine peptides, such as N,N'-di-L-lysyl-L-cystine dihydrochloride (B599025), have been engineered to be highly soluble. cellculturedish.com These peptides act as effective precursors to L-cystine and have been shown to increase cell proliferation, viability, and cell-specific productivity in culture. cellculturedish.com

Contribution to Biopharmaceutical Production (e.g., Recombinant Proteins, Therapeutic Antibodies)

Cystine and its derivatives are critical components in the biopharmaceutical industry, particularly in the commercial manufacturing of recombinant proteins and monoclonal antibodies (mAbs). caissonlabs.comscientificlabs.co.uk L-cysteine hydrochloride monohydrate serves as a precursor to cysteine, an amino acid integral to protein synthesis and structural integrity. caissonlabs.comsigmaaldrich.com Cysteine residues form disulfide bonds, which are covalent linkages crucial for stabilizing the three-dimensional folded structure and function of proteins. caissonlabs.comsigmaaldrich.com This stabilization is paramount in the production of biopharmaceuticals like therapeutic antibodies, where precise folding is essential for efficacy. caissonlabs.com Consequently, the inclusion of cystine derivatives in culture media can significantly enhance the yield and quality of these high-value biological products. caissonlabs.com

While essential for cell viability and productivity in long-term cultivations, the concentration of cysteine in the culture medium is a critical process parameter that must be carefully controlled. nih.gov Research has shown that cysteine can directly influence the quality of the final product. In one study focusing on three different mAbs, the addition of cysteine to the production medium was found to induce the formation of acidic antibody variants. nih.gov This phenomenon was linked to the reduction of disulfide bonds within the antibody structure, followed by cysteinylation and glutathionylation. nih.gov This highlights the dual role of cysteine: it is necessary for robust cell growth and protein production, but its concentration can also trigger chemical modifications that affect product heterogeneity. nih.gov

The physicochemical limitations of L-cystine, especially its poor solubility at neutral pH, present a challenge in developing highly concentrated feed media for intensified bioprocessing. evonik.com To address this, highly soluble dipeptides of cystine have been developed. For instance, N,N'-di-L-Alanyl-L-Cystine and N,N'-di-L-lysyl-L-cystine dihydrochloride are significantly more soluble than L-cystine, allowing for the formulation of concentrated, pH-neutral feeds that simplify and intensify production processes, ultimately contributing to higher antibody titers. cellculturedish.comevonik.com

Table 1: Effect of Cysteine Concentration on Monoclonal Antibody (mAb) Production

This table summarizes findings on how varying cysteine levels in cell culture media can impact the final antibody product characteristics.

Experimental ConditionObservationImplication on Biopharmaceutical ProductionReference
Increased Cysteine in Media Trend towards lower redox potential in the culture environment.Favors a more reducing environment. nih.gov
Increased levels of acidic product-related glycoforms (APG).Alters the charge profile of the mAb, increasing product heterogeneity. nih.gov
Ruptured and modified disulfide bonds in the mAb structure.Can lead to cysteinylation and glutathionylation of the antibody. nih.gov
Stabilized cell viability and elevated final product concentrations.Essential for maintaining a productive and long-term cell culture. nih.gov

Neurological Receptor Antagonism Studies (e.g., NMDA Glutamatergic Receptors)

L-cysteine hydrochloride monohydrate has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) glutamatergic receptor. sigmaaldrich.com However, its interaction with the NMDA receptor system is complex and primarily mediated through an indirect mechanism involving the cystine/glutamate antiporter, also known as system xc⁻. nih.govnih.gov This transport system plays a crucial role in regulating the extracellular concentration of glutamate, the primary excitatory neurotransmitter in the brain. nih.gov

The antiporter functions by transporting cystine into the cell in exchange for intracellular glutamate, which is released into the extrasynaptic space. nih.govnih.gov This released glutamate is then capable of activating nearby extrasynaptic NMDA receptors. nih.gov Direct evidence for this pathway comes from studies on cortical neurons where the application of cystine was shown to evoke significant inward electrical currents. nih.gov These currents were completely abolished by the NMDA receptor antagonist AP5, confirming that the effect was mediated by NMDA receptor activation. nih.gov Furthermore, blocking the cystine/glutamate antiporter itself also prevented the cystine-induced currents, solidifying the role of the transporter in this process. nih.gov

This mechanism is of significant interest in pathological conditions. For example, during brain ischemia, the function of the cystine/glutamate antiporter is believed to increase, leading to elevated extracellular glutamate levels. nih.gov This overabundance of glutamate results in the overactivation of extrasynaptic NMDA receptors, contributing to excitotoxic neuronal death. nih.gov The modulation of NMDA receptors is also influenced by other transport systems involving cysteine. The alanine–serine–cysteine transporter-1 (Asc-1) can release the NMDA receptor co-agonists D-serine and glycine, further illustrating the multifaceted role of cysteine-related transport in neuromodulation. pnas.org

Table 2: Research Findings on Cystine's Interaction with NMDA Receptors

This table details experimental results illustrating the mechanism by which cystine modulates neuronal activity via the NMDA receptor system.

Compound(s) Applied to Cortical NeuronsObserved EffectConclusionReference
Cystine (1 mM) + Glycine (10 µM) Evoked a mean inward current of 310 ± 53 pA.Cystine application leads to neuronal activation. nih.gov
Glycine (10 µM) alone Induced only small inward currents.The primary effect is not due to the co-agonist glycine alone. nih.gov
Cystine + Glycine + AP5 (50 µM) Cystine-evoked currents were completely abolished.The inward current is mediated by NMDA receptors. nih.gov
Cystine + Glycine + CPG (250 µM) Cystine-evoked currents were abolished.The effect is dependent on the cystine/glutamate antiporter. nih.gov

Complexation and Coordination Chemistry

Interaction with Metal Ions

Cystine and its related amino acid, cysteine, readily interact with a variety of metal ions. The primary binding sites are the sulfur atom of the thiol group (in cysteine), the nitrogen atom of the amino group, and the oxygen atoms of the carboxyl group. nih.govjcsp.org.pk This interaction leads to the formation of coordination complexes with varying structures and stabilities.

The interaction between cysteine/cystine and transition metals is characterized by the formation of strong coordinate bonds, primarily involving the soft thiol sulfur atom, which has a high affinity for soft metal ions like mercury (Hg²⁺) and cadmium (Cd²⁺). nih.govoup.com

Cobalt (Co²⁺): For cobalt(II), the formation of stable bis-complexes with a [S,O] coordination mode is characteristic. nih.gov This indicates that both the sulfur and a carboxylate oxygen from two separate cysteine ligands are involved in binding to the metal center.

Mercury (Hg²⁺): Mercury is known for its high affinity for sulfhydryl groups. nih.gov It readily forms mercaptides with cysteine residues on proteins. nih.govacs.org Studies on model peptides show that Hg(II) can form stable mononuclear complexes with three sulfur atoms from cysteine residues, resulting in an HgS₃ coordination environment. oup.com The interaction is so significant that mercuric conjugates of cysteine can act as molecular mimics of cystine, utilizing amino acid transport systems to enter cells. nih.gov

Zinc (Zn²⁺): Zinc(II) is essential in numerous biological functions, often coordinated by cysteine residues in proteins to form structural motifs like zinc fingers. nih.govrsc.org Like cobalt, zinc(II) typically forms stable bis-complexes with cysteine-containing peptides, involving coordination with the thiolate sulfur. nih.gov In these complexes, zinc is often found in a tetrahedral geometry, coordinated by four ligands, which can include the sulfur from cysteine and nitrogen or oxygen atoms from other residues or water. nih.gov

Cadmium (Cd²⁺): Cadmium(II) exhibits a strong preference for sulfur coordination. nih.gov In the presence of excess cysteine, Cd(II) forms complexes with a CdS₄ coordination geometry, meaning it is bound to four sulfur atoms from cysteine ligands. nih.govnih.gov At higher pH values, the deprotonated amine group can also participate in chelation, leading to mixed coordination modes like CdS₃N. nih.gov Spectroscopic studies on solid cadmium(II) cysteinates suggest coordination environments involving three sulfur atoms and one oxygen atom (CdS₃O), with an average Cd-S bond distance of 2.52 ± 0.02 Å. researchgate.net The structure can involve both terminal and bridging cysteine ligands. researchgate.net

The formation of metal-cysteine complexes is a dynamic process influenced by factors such as pH, the metal-to-ligand ratio, and the presence of other substances. In many cases, the interaction begins with the metal ion coordinating to the deprotonated thiol and/or carboxyl groups of cysteine. nih.gov

For instance, with Ni(II), the metal ion can induce the deprotonation and subsequent coordination of the amide nitrogens in cysteine-containing peptides, leading to stable complexes. nih.gov In the case of Cu(II), it is often reduced to Cu(I) by cysteine, with the simultaneous oxidation of cysteine to cystine. The resulting Cu(I) ion is then complexed by the excess cysteine present in the solution. nih.gov This Cu(I)-cysteine complex often involves polymeric species with bridging thiolate sulfur atoms. nih.gov

The stoichiometry and stability of metal-cystine/cysteine complexes are crucial for understanding their behavior in solution. These parameters are often determined using techniques like potentiometric titration and spectroscopy. nih.govnih.gov A stability constant (log K) is an equilibrium constant for the formation of a complex, providing a measure of the strength of the interaction. wikipedia.org

For example, potentiometric titrations have shown that aluminum (Al³⁺) forms a 1:1 complex with cystine, with the main species being AlL and Al(OH)L, having log K values of 10.3 and 1.7, respectively. nih.gov In contrast, the Al-cysteine complex exists predominantly as Al(OH)₃L with a log K of 6.2. nih.gov

The stoichiometry of Cu(I)-cysteine complexes has been found to be approximately 1:1.2, forming polymeric structures with a high stability constant on the order of 10¹⁰ M⁻¹. nih.gov Studies on various metal complexes with cysteine have yielded a range of stability constants, reflecting the varying affinities of different metal ions for the ligand. researchgate.net

Table 1: Selected Metal-Cystine/Cysteine Complex Stability Constants

Metal Ion Ligand Species Log K Conditions Reference
Al³⁺ Cystine AlL 10.3 Aqueous solution nih.gov
Al³⁺ Cystine Al(OH)L 1.7 Aqueous solution nih.gov
Al³⁺ Cysteine Al(OH)₃L 6.2 Aqueous solution nih.gov
Cu⁺ Cysteine Polymeric ~10 pH 7.0 nih.gov
Fe³⁺ Cysteine Fe-Cys 2.84 - 3.44 pH 2.3 - 2.5 researchgate.net
Fe²⁺ Cysteine Fe-Cys 6.2 (approx.) pH 7 - 8 researchgate.net
Cd²⁺ Cysteine - - Tentative data at 37°C iupac.org

Note: The table is interactive and allows for sorting and filtering of data.

Chelation Studies with Biologically Active Trace Elements (e.g., Al, Cu, Pb, Mn, Ni)

Cysteine and its derivatives are effective chelating agents for various biologically active trace elements, a property attributable to the high affinity of the thiol group for metals. bio-conferences.orgnih.gov This chelation can play a role in both ameliorating metal toxicity and influencing the homeostasis of essential trace elements. nih.govnih.gov

Aluminum (Al): Ion-exchange experiments and potentiometric titrations have demonstrated that both cysteine and cystine can form complexes with aluminum, keeping it in solution. nih.gov Cystine was found to be more effective than cysteine at withdrawing aluminum from a resin, with the formation of a 1:1 metal-ligand complex. nih.gov

Copper (Cu): Cysteine readily chelates copper. Orally administered cysteine can reduce copper toxicity by forming complexes in the gut, thereby decreasing absorption. nih.gov Cupric ions (Cu²⁺) are typically reduced to cuprous (Cu⁺) by cysteine, which then forms strong, polymeric complexes with the excess thiol. nih.gov The stability of these complexes is high, with formation constants around 10¹⁰ M⁻¹. nih.govresearchgate.net

Lead (Pb): Cysteine is an effective chelator for lead (Pb²⁺), forming complexes that increase the metal's solubility and mobilization. nih.gov This property is the basis for using cysteine-based agents in treating lead poisoning and in environmental remediation. nih.govmdpi.com Studies show that L-cysteine can significantly reduce the accumulation of lead in organs. bio-conferences.orgresearchgate.net The complexes formed in alkaline solutions are primarily dithiolate species, with evidence for PbS₂N(N/O) and PbS₃ coordination. nih.gov

Manganese (Mn): Manganese(II) forms complexes with cysteine. nih.govacs.org A cysteine-based complex of Mn(II) has been shown to evolve into nanoparticles in aqueous solutions. acs.org In complexes synthesized with a modified cysteine-tyrosine dithiocarbamate (B8719985) ligand, the Mn(II) ion binds to sulfur, nitrogen, and oxygen atoms. nih.gov

Nickel (Ni): Nickel(II) readily forms complexes with cysteine and cysteine-containing peptides. nih.govacs.orgacs.org The metal ion can induce deprotonation of peptide nitrogens, leading to the formation of square-planar complexes with (NH₂,N⁻,S⁻,Nᵢₘ) donors. nih.gov The presence of cysteine in a peptide sequence is crucial for establishing this geometry. nih.gov Isotope fractionation studies show that cysteine preferentially binds heavy nickel isotopes, indicating strong complex formation. nih.gov

Complexation with Organic and Inorganic Materials

The chelating properties of cystine and cysteine extend to their ability to form complexes with and adsorb onto various organic and inorganic materials. This is particularly relevant in the development of new functional materials for applications such as environmental remediation and drug delivery.

Organic Materials: Cysteine can be combined with other organic molecules, like malic acid, to create novel ligands with enhanced properties, such as reactive oxygen species scavenging. nih.gov These new ligands can then be complexed with metals like copper and manganese. nih.gov Furthermore, derivatives like N-acetylcysteine can be chelated with metals to form nutritional supplements with potentially improved bioavailability. google.com

Inorganic Materials: Cysteine has been used as an environmentally friendly source of sulfur for the synthesis of nano-crystalline lead sulfide (B99878) (PbS), a widely used semiconductor. nih.gov The process involves forming a Pb(II)-cysteine precursor complex, which is then decomposed to form PbS nanowires. nih.gov Additionally, poly(l-cysteine) can be immobilized on controlled-pore glass to create a material for the chelation and preconcentration of trace metals, with its binding capacity being tunable through oxidation and reduction of the sulfhydryl groups. capes.gov.br

Derivatization Chemistry and Chemical Modification

Reagents for Analytical Derivatization

The quantification and detection of cysteine (derived from cystine) in analytical chemistry often require derivatization to enhance its detectability by methods such as high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection. The thiol group of cysteine is a prime target for such modifications.

One of the most common reagents for this purpose is 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts with the primary and secondary amines of amino acids to yield highly fluorescent derivatives. In the case of cysteine, derivatization typically occurs at the α-amino group. This pre-column derivatization significantly enhances the sensitivity of detection, allowing for the quantification of even small amounts of the amino acid in complex biological samples.

Other reagents are specifically designed to target the thiol group, offering high selectivity. For instance, N-(9-acridinyl)maleimide (NAM) reacts specifically with thiols to produce a fluorescent adduct. Similarly, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) is another fluorogenic reagent that selectively reacts with thiol groups under mild conditions to yield stable and highly fluorescent derivatives suitable for HPLC analysis.

Here is a table summarizing common reagents for cysteine derivatization:

Table 1: Common Reagents for Analytical Derivatization of Cysteine
Reagent Name Abbreviation Target Functional Group Detection Method
9-fluorenylmethyl chloroformate FMOC-Cl Amino group Fluorescence
N-(9-acridinyl)maleimide NAM Thiol group Fluorescence
4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole ABD-F Thiol group Fluorescence
O-phthalaldehyde (B127526) OPA Amino group (with a thiol) Fluorescence
5,5'-dithiobis(2-nitrobenzoic acid) DTNB Thiol group UV/Visible Absorbance

Photochemical Derivatization of Cysteine Residues in Peptides and Proteins

Photochemical methods offer a powerful tool for the site-specific modification of peptides and proteins. Cysteine residues are particularly attractive targets for these strategies due to the unique reactivity of the thiol group. Photochemical derivatization allows for spatiotemporal control over the modification process, meaning the reaction can be initiated at a specific time and location by the application of light.

Selective labeling of cysteine residues using light-based methods has been achieved through various strategies. One prominent approach involves the use of photoactivatable probes that become reactive only upon irradiation with light of a specific wavelength. For example, molecules containing a photo-caging group attached to a cysteine-reactive moiety can be introduced to a protein. In the absence of light, the probe is inert. Upon illumination, the caging group is cleaved, releasing the reactive species which then selectively conjugates to a nearby cysteine residue.

Another strategy employs photo-click chemistry, where a photo-induced reaction leads to the formation of a stable covalent bond. For instance, the reaction between a tetrazole and an alkene can be initiated by UV light to form a pyrazoline cycloadduct, which can then be used to link a probe to a cysteine residue that has been modified to contain one of these functional groups. This allows for precise control over the protein labeling process.

The ability to reverse a chemical modification adds another layer of control and is highly desirable for studying dynamic biological processes. Photo-reversible derivatization of cysteine has been developed to enable the attachment and subsequent detachment of molecules from proteins.

One such approach utilizes nitrobenzyl-based caging groups. A molecule of interest can be linked to a cysteine residue via a nitrobenzyl ether linkage. This linkage is stable in the dark but can be cleaved by photolysis with UV light (typically around 365 nm), releasing the unmodified cysteine residue and the attached molecule. This strategy has been employed to control protein activity, where the attached molecule might block an active site, and its light-induced removal restores function. These reversible strategies are invaluable for applications requiring the temporary labeling of proteins or the controlled release of therapeutic agents.

Transformation of Cysteine into Dehydroalanine (B155165) for Thiol-Ene Conjugations

A powerful strategy for protein bioconjugation involves the conversion of cysteine residues into dehydroalanine (Dha). Dha is an unsaturated amino acid that is not one of the 20 proteinogenic amino acids, making it an orthogonal reactive handle on a protein surface. The transformation from cysteine to Dha can be achieved through various chemical methods, such as a one-pot oxidation-elimination reaction.

Once formed, the dehydroalanine residue serves as an excellent Michael acceptor. Its double bond is highly susceptible to nucleophilic attack, particularly from thiols. This reactivity is harnessed in thiol-ene "click" reactions, where a thiol-containing molecule (such as a drug, a fluorescent probe, or a polymer) is added across the double bond of the Dha residue. This reaction is highly efficient, proceeds under mild, biocompatible conditions, and forms a stable thioether bond. The conversion of cysteine to Dha followed by thiol-ene conjugation provides a robust and site-specific method for modifying proteins and peptides with a wide range of functionalities.

Q & A

Q. What are the standard methods for synthesizing L-Cysteine hydrochloride monohydrate in laboratory settings?

  • Methodological Answer : L-Cysteine hydrochloride monohydrate can be synthesized via the reduction of L-cystine in dilute hydrochloric acid. A validated protocol involves:

Dissolving L-cystine in HCl (1:1 molar ratio).

Adding tin particles as a reducing agent under heat reflux (2 hours).

Filtering residual tin, followed by saturation with hydrogen sulfide to precipitate excess metal ions.

Concentrating the filtrate under reduced pressure, cooling to crystallize the product, and drying .
Key considerations include strict pH control and exclusion of oxidizing agents to prevent disulfide reformation.

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of L-Cysteine hydrochloride monohydrate?

  • Methodological Answer :
Technique Purpose Example Parameters
HPLC Purity assessment (e.g., >99.0% by titration)Mobile phase: 0.1% TFA in water/acetonitrile .
Optical Rotation Enantiomeric purity[α]²⁰D = +7.5° to +9.0° (1.5 g in 20 mL water) .
Melting Point Identity verification~260°C (decomposition) .
FT-IR Functional group analysisS-H stretch at ~2550 cm⁻¹, NH₃⁺ at ~3000 cm⁻¹ .

Q. How can researchers assess the purity of L-Cysteine hydrochloride monohydrate using pharmacopeial standards?

  • Methodological Answer : Pharmacopeial guidelines (e.g., European Pharmacopoeia) require:
  • Loss on Drying : ≤12% (to confirm monohydrate stoichiometry).
  • Heavy Metals : ≤10 ppm (via atomic absorption spectroscopy).
  • Sulfate Ash : ≤0.1% .
    Compliance with these standards ensures batch-to-batch consistency for experimental reproducibility.

Advanced Research Questions

Q. How can the crystal structure of L-Cysteine hydrochloride monohydrate be analyzed to determine its non-linear optical (NLO) properties?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals a monoclinic system (space group P2₁) with hydrogen-bonded networks critical for NLO activity. Second harmonic generation (SHG) testing using a Nd:YAG laser (1064 nm) quantifies efficiency relative to KDP (potassium dihydrogen phosphate). Polarizability anisotropy, calculated via density functional theory (DFT), correlates with experimental SHG results .

Q. What methodological considerations are critical when incorporating L-Cysteine hydrochloride monohydrate into thiolated polymer systems for drug delivery?

  • Methodological Answer : Thiolation protocols require:

pH Optimization : Conduct reactions at pH 5–6 to maximize thiol (-SH) reactivity while minimizing oxidation.

Stoichiometric Control : Use a 1:2 molar ratio of L-cysteine to polymer carboxyl groups (e.g., starch-graft-poly(acrylic acid)).

Crosslinking Validation : Confirm disulfide bond formation via Ellman’s assay (absorbance at 412 nm) .
Applications include mucoadhesive hydrogels for sustained drug release.

Q. How should researchers address discrepancies in solubility data for L-Cysteine hydrochloride monohydrate across different experimental conditions?

  • Methodological Answer : Solubility variations arise from:
  • Ionic Strength : Higher NaCl concentrations reduce solubility due to the common ion effect.
  • Temperature : Solubility increases from ~50 g/100 mL at 20°C to ~80 g/100 mL at 50°C.
    Standardize buffers (e.g., 50 mM sodium acetate, pH 6.2) and document temperature rigorously to ensure reproducibility .

Q. What are the best practices for ensuring the stability of L-Cysteine hydrochloride monohydrate in long-term biochemical assays?

  • Methodological Answer :
  • Storage : Keep at 2–8°C in airtight, light-resistant containers with desiccants (RH <30%).
  • In-Solution Stability : Add 1 mM EDTA to chelate metal ions that catalyze oxidation. Use nitrogen purging to exclude oxygen.
  • Analytical Monitoring : Validate stability via HPLC every 24 hours (retention time shift ≤2%) .

Q. What advanced spectroscopic methods are employed to study the thermal decomposition pathways of L-Cysteine hydrochloride monohydrate?

  • Methodological Answer :
Technique Insights
TG-DTA Two-stage decomposition:
  • Stage 1 (100–150°C): Loss of water and HCl.
  • Stage 2 (200–260°C): Cysteine degradation to H₂S and NH₃ . |
    | DSC | Endothermic peak at 85°C (monohydrate dehydration) . |
    | Mass Spectrometry | Detects volatile byproducts (e.g., SO₂, CH₃SH) . |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.